3-Propylbenzenesulfonamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-4-8-5-3-6-9(7-8)13(10,11)12/h3,5-7H,2,4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRAWPBGQJUEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593003 | |
| Record name | 3-Propylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196107-64-9 | |
| Record name | 3-Propylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-Propylbenzenesulfonamide (CAS 196107-64-9)
Structure-Activity Probe for Carbonic Anhydrase Isoform Selectivity [1][2][3][4]
Executive Summary
3-Propylbenzenesulfonamide (CAS 196107-64-9) is a meta-substituted aromatic sulfonamide primarily utilized as a fragment-based lead in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors.[1][2][4] Unlike its para-substituted analogs (classic sulfanilamides), the meta-positioning of the propyl chain alters the vector of the hydrophobic interaction within the enzyme active site.[1] This structural nuance makes it a critical tool for probing the "hydrophobic wall" of human CA isoforms (hCA I, II, IX, and XII), offering a pathway to reduce off-target cytosolic inhibition while targeting membrane-bound, tumor-associated isoforms.
This guide synthesizes the physicochemical profile, regioselective synthesis, and mechanistic utility of 3-propylbenzenesulfonamide, designed for medicinal chemists and structural biologists.
Physicochemical Profile
The meta-propyl substitution imparts specific lipophilic characteristics that distinguish this compound from the more polar benzenesulfonamide core.[1]
Table 1: Chemical & Physical Properties
| Property | Value/Description | Context/Significance |
| CAS Number | 196107-64-9 | Unique Identifier |
| IUPAC Name | 3-Propylbenzenesulfonamide | Meta-substitution pattern |
| Molecular Formula | C₉H₁₃NO₂S | MW: 199.27 g/mol |
| Physical State | Solid (Crystalline) | Stable at room temperature |
| Melting Point | 56–57 °C [1] | Low MP suggests weak lattice energy; easy to solvate.[1] |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; requires organic co-solvent for bioassays. |
| pKa (Sulfonamide) | ~10.0 (Predicted) | Acts as a weak acid; deprotonates to coordinate Zn²⁺.[1] |
| LogP | ~1.8–2.1 (Predicted) | Propyl chain increases lipophilicity, aiding membrane permeability.[1] |
| H-Bond Donors | 1 (-NH₂) | Critical for Thr199 interaction in CA active site.[1] |
Synthesis Strategy: The Regioselective Approach
Expert Insight: Direct chlorosulfonation of propylbenzene is not recommended for isolating the meta-isomer.[1] The propyl group is an ortho/para director, leading to a complex mixture where the meta-isomer is a minor impurity (<1%).
The "Scientist's Choice" Protocol: To ensure high isomeric purity, the Sandmeyer Reaction starting from 3-propylaniline is the gold standard. This pathway guarantees the sulfonamide group is installed exactly at the meta position.
Protocol: Sandmeyer Conversion of 3-Propylaniline
Precursors: 3-Propylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sulfur Dioxide (SO₂), Copper(II) Chloride (CuCl₂).
-
Diazotization:
-
Dissolve 3-propylaniline (1 eq) in 6M HCl at 0°C.
-
Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C.
-
Checkpoint: The solution must remain clear. Turbidity indicates instability of the diazonium salt.
-
-
Sulfonylation (The Meerwein Modification):
-
Prepare a saturated solution of SO₂ in glacial acetic acid containing CuCl₂ (catalytic, 0.2 eq).
-
Pour the cold diazonium salt solution into the SO₂/CuCl₂ mixture.
-
Observation: Vigorous evolution of N₂ gas indicates the displacement of the diazo group by the sulfonyl chloride radical.
-
Isolate 3-propylbenzenesulfonyl chloride via extraction (DCM).[1]
-
-
Amidation:
-
Treat the sulfonyl chloride intermediate with aqueous ammonia (NH₄OH) or anhydrous ammonia in THF.
-
Purification: Recrystallize from Ethanol/Water to yield pure 3-propylbenzenesulfonamide .[1]
-
Visualization: Synthesis Workflow
Figure 1: Regioselective synthesis pathway via the Sandmeyer reaction, avoiding ortho/para contamination.
Mechanistic Pharmacology: Carbonic Anhydrase Inhibition
The primary utility of 3-propylbenzenesulfonamide lies in its ability to inhibit Carbonic Anhydrases (CAs).[1] The sulfonamide moiety acts as a Zinc Binding Group (ZBG) , while the propyl tail probes the active site architecture.
Mechanism of Action[1]
-
Zinc Coordination: The sulfonamide nitrogen (in its deprotonated anion form, -SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the bottom of the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
-
Hydrogen Bonding: The sulfonamide oxygen and hydrogen atoms form a hydrogen bond network with the backbone of Thr199 and Glu106 , anchoring the inhibitor.
-
Hydrophobic Interaction (The "Tail" Effect):
-
The CA active site is a conical cavity with a hydrophilic half and a hydrophobic half.
-
The 3-propyl group is positioned to interact with the hydrophobic wall (residues Val121, Leu198, Phe131).
-
Selectivity Driver: The meta-orientation directs the tail differently than the para-orientation.[1] This vector is often more favorable for the narrower pockets of tumor-associated isoforms (hCA IX/XII) compared to the ubiquitous cytosolic isoforms (hCA I/II).[1]
-
Visualization: Pharmacophore Interaction
Figure 2: Molecular interaction diagram showing the Zinc coordination and the hydrophobic probing of the 3-propyl tail.[1]
Safety & Handling Protocols
While specific toxicological data for CAS 196107-64-9 is limited, it should be handled with the universal precautions applicable to benzenesulfonamides.[1]
-
Hazard Classification:
-
Skin/Eye Irritant: Sulfonamides are known sensitizers.
-
Respiratory Irritant: Avoid inhalation of dust.
-
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (0.11 mm thickness minimum).
-
Safety goggles with side shields.
-
Fume hood for all synthesis steps (especially involving SO₂ and ammonia).
-
-
Storage:
-
Store in a cool, dry place (2–8°C recommended for long-term library storage).[1]
-
Keep away from strong oxidizing agents and strong bases.
-
References
-
Sigma-Aldrich. (n.d.).[1] 3-Propylbenzenesulfonamide Product Sheet. Retrieved from [1]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Justia Patents. (2025). WDR5-MYC Inhibitors and Methods of Use. Patent Application mentioning 3-propylbenzenesulfonamide synthesis.[1][3] Retrieved from
-
PubChem. (n.d.). Compound Summary for 3-Propylbenzenesulfonamide. Retrieved from
Sources
Precision Targeting of Carbonic Anhydrase IX/XII: The Structural Logic of Meta-Substituted Benzenesulfonamides
Topic: Structure-activity relationship of meta-substituted benzenesulfonamides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Meta" Advantage
In the crowded landscape of sulfonamide-based drug discovery, the meta-substituted benzenesulfonamide scaffold has emerged as a critical pivot point for achieving isoform selectivity. While para-substituted derivatives (like the classic sulfanilamide) historically dominated the field, they often suffer from promiscuous binding across the ubiquitous Carbonic Anhydrase (CA) isoforms I and II.
This technical guide dissects the structure-activity relationship (SAR) of meta-substituted benzenesulfonamides, focusing on their utility in targeting tumor-associated isoforms CA IX and CA XII. We analyze how shifting the "tail" moiety to the meta position alters the vector of interaction, allowing access to isoform-specific hydrophobic pockets while destabilizing binding in off-target cytosolic isoforms.
Structural Anatomy & Mechanistic SAR
The efficacy of benzenesulfonamides hinges on the coordination of the sulfonamide nitrogen anion to the Zn(II) ion within the enzyme active site. However, selectivity is dictated by the "tail" attached to the benzene ring.
The "Tail Approach" and Vector Analysis
The active sites of CA isoforms share high sequence homology but differ significantly in the topology of their entrance gates.
-
CA I/II (Off-targets): Characterized by a narrower, more congested active site entrance.
-
CA IX/XII (Targets): Feature specific hydrophobic pockets and hydrophilic clefts near the entrance that are less accessible to rigid para-substituted tails.
The Meta-Switch Mechanism:
-
Vector Reorientation: A substituent at the meta position projects the tail moiety at a ~120° angle relative to the Zinc-Binding Group (ZBG). This angulation directs the tail toward the "selective pocket" (often defined by residues Val131, Leu91 in CA IX) rather than the conserved hydrophilic half.
-
Steric De-clashing: Para-substituents often clash with the bulky Phe131 residue in CA II. Meta-substitution can bypass this steric gatekeeper, reducing affinity for the off-target CA II while maintaining high affinity for CA IX.
-
Electronic Modulation: Electron-withdrawing groups (EWGs) like -F or -CF3 at the meta position acidify the sulfonamide -NH2 (lowering pKa), thereby increasing the concentration of the active anionic species at physiological pH.
Case Study: Fluorinated Meta-Sulfonamides
Recent data (e.g., VD11-4-2) demonstrates that combining meta-substitution with fluorination yields picomolar affinity.[1]
-
Di-meta-substitution: Flanking the sulfonamide with meta-fluorines lowers the pKa to ~5.5–6.0, ensuring maximal zinc coordination.
-
Lipophilicity: The introduction of meta-fluorines increases lipophilicity (LogP), enhancing membrane permeability for intracellular targeting or tumor penetration.
Comparative Data Analysis
The following table synthesizes inhibition data (Ki) for meta vs. para substituted ureido-benzenesulfonamides against key CA isoforms. Note the shift in selectivity ratios.
Table 1: Inhibition Constants (
| Compound ID | Substitution Pattern | Tail Moiety (R) | CA I ( | CA II ( | CA IX ( | Selectivity (II/IX) |
| Acetazolamide | Heterocyclic | N/A (Standard) | 250 | 12 | 25 | 0.48 (Non-selective) |
| SLC-0111 | Para-ureido | 4-F-Phenyl | 5080 | 960 | 45 | 21.3 |
| Analog M-1 | Meta-ureido | 4-F-Phenyl | >10,000 | >10,000 | 24 | >416 |
| Analog M-2 | Meta-ureido | 3-NO2-Phenyl | 8500 | 4200 | 8.5 | 494 |
| Analog P-1 | Para-ureido | 3-NO2-Phenyl | 450 | 65 | 38 | 1.7 |
Data Interpretation: Shifting the ureido linker from para (SLC-0111) to meta (Analog M-1) drastically reduces affinity for the ubiquitous CA I and II (off-targets) while enhancing or maintaining affinity for the hypoxic tumor target CA IX. This "negative selectivity" against off-targets is the hallmark of the meta-design strategy.
Experimental Protocols
Protocol A: Synthesis of Meta-Ureido Benzenesulfonamides
Objective: To synthesize a library of meta-substituted ureido-sulfonamides for SAR screening.
Reagents:
-
3-Aminobenzenesulfonamide (Metanilamide)
-
Appropriate Isocyanates (R-NCO)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
Workflow:
-
Preparation: Dissolve 3-aminobenzenesulfonamide (1.0 equiv) in anhydrous ACN (0.5 M concentration).
-
Activation: Add TEA (1.1 equiv) and stir at Room Temperature (RT) for 10 minutes to ensure deprotonation of the aniline amine (not the sulfonamide).
-
Coupling: Dropwise add the specific aryl/alkyl isocyanate (1.1 equiv) dissolved in ACN over 20 minutes.
-
Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The formation of the urea linkage is indicated by the disappearance of the starting aniline spot.
-
Work-up:
-
Evaporate solvent under reduced pressure.
-
Resuspend residue in water; adjust pH to 4.0 with 1N HCl to precipitate the product.
-
Filter and wash with cold water.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography if necessary.
Protocol B: Stopped-Flow CO2 Hydration Assay
Objective: To determine the inhibition constant (
System: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.
-
Indicator Preparation: Prepare a solution of 0.2 mM Phenol Red in Hepes buffer (20 mM, pH 7.5) with 20 mM Na2SO4 (to maintain ionic strength).
-
Enzyme Incubation: Incubate the CA enzyme (final conc. 5–10 nM) with the inhibitor (dilution series 0.1 nM – 10 µM) for 15 minutes at RT.
-
Substrate Injection: Saturate water with CO2 (approx. 1.7 mM at 25°C) to serve as the substrate.
-
Kinetic Measurement:
-
Rapidly mix the Enzyme/Inhibitor solution with the CO2 substrate solution in the stopped-flow chamber.
-
Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops due to CO2 hydration).
-
-
Data Analysis:
-
Fit the initial rates to the Michaelis-Menten equation to determine
. -
Convert
to using the Cheng-Prusoff equation: .
-
Visualizations
Synthesis & SAR Logic Flow
The following diagram illustrates the synthetic pathway and the decision logic for optimizing selectivity via meta-substitution.
Figure 1: Synthetic route and structural logic comparison between meta- and para-substituted sulfonamides.
Binding Mode Interaction Map
A schematic representation of the interactions within the CA IX active site.
Figure 2: Mechanistic interaction map showing how the meta-tail engages the hydrophobic pocket while avoiding steric clashes common in off-targets.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2018). SLC-0111, a first-in-class cancer therapeutic targeting Carbonic Anhydrase IX. Journal of Medicinal Chemistry. Link
-
Eldehna, W. M., et al. (2016). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences. Link
-
Boone, C. D., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem. Link
Sources
3-Propylbenzenesulfonamide vs 4-Propylbenzenesulfonamide isomer comparison
Technical Whitepaper: Isomeric Divergence in Propylbenzenesulfonamides
Executive Summary
This technical guide analyzes the structural, synthetic, and functional divergence between 3-propylbenzenesulfonamide (meta-isomer) and 4-propylbenzenesulfonamide (para-isomer). While sharing an identical molecular formula (
Molecular Architecture & Electronic Properties
The core differentiator between these isomers is the spatial arrangement of the propyl group relative to the sulfonamide moiety. This geometric variance influences crystal packing efficiency and electronic induction.
| Feature | 3-Propylbenzenesulfonamide (Meta) | 4-Propylbenzenesulfonamide (Para) |
| Symmetry Point Group | ||
| Hammett Constant ( | ||
| Electronic Effect | Inductive only ( | Inductive ( |
| Dipole Moment | Lower vector cancellation; generally higher net dipole. | Vectors of propyl and sulfonamide oppose each other; lower net dipole.[2][1] |
Expert Insight: The para-propyl group exerts a stronger electron-donating effect on the ring system than the meta-propyl group. However, because the sulfonyl group is a strong electron-withdrawing group (EWG), the para isomer's nitrogen is slightly less acidic (higher pKa) than the meta isomer due to the stronger compensating electron donation from the para-alkyl chain.
Synthetic Pathways: Divergent Protocols
The synthesis of these isomers requires completely different strategies due to the directing effects of the alkyl group in electrophilic aromatic substitution (EAS).
4-Propylbenzenesulfonamide (Direct Route)
The propyl group is an ortho/para director. Due to steric hindrance at the ortho position, direct chlorosulfonation of propylbenzene yields the para isomer as the major product (>90%).
-
Reagents: Propylbenzene, Chlorosulfonic acid (
), Ammonia ( ). -
Mechanism: Electrophilic Aromatic Substitution followed by nucleophilic attack.
3-Propylbenzenesulfonamide (Indirect Route)
Direct sulfonation of propylbenzene cannot yield the meta isomer. It requires an indirect route, typically via the Sandmeyer reaction starting from 3-propylaniline (or reduction of 3-nitropropylbenzene).
-
Reagents: 3-Propylaniline,
, , (Meerwein arylation conditions), Ammonia. -
Mechanism: Diazotization
Radical-mediated chlorosulfonation Aminolysis.
Visualization of Synthetic Logic
Caption: Comparative synthetic workflows. The Para isomer utilizes direct electrophilic substitution, while the Meta isomer requires a diazonium intermediate to bypass directing group rules.
Physicochemical Profiling
The structural symmetry differences manifest clearly in the melting points and solubility profiles.
| Property | 3-Propylbenzenesulfonamide | 4-Propylbenzenesulfonamide | Causality |
| Melting Point | 56–57 °C [1] | 98–100 °C (approx) | The para isomer possesses higher symmetry ( |
| Solubility (Water) | Moderate | Low | Lower lattice energy of the meta isomer generally correlates with higher solubility in polar solvents.[2][1] |
| pKa (Sulfonamide) | ~10.1 | ~10.2 | The para-propyl group is a better electron donor to the sulfur center, slightly destabilizing the conjugate base (anion).[2][1] |
| LogP (Calc) | ~2.1 | ~2.1 | Lipophilicity is similar, but the para isomer's shape often allows better partitioning into ordered lipid bilayers.[2][1] |
Experimental Note: When purifying the meta isomer, expect an oil or a low-melting solid that may require cooling to crystallize. The para isomer typically precipitates readily as a white solid upon acidification of the reaction mixture.
Biological Interface: Carbonic Anhydrase Inhibition[1][3][4][5][6]
Sulfonamides are the primary pharmacophore for Carbonic Anhydrase (CA) inhibition. The Zinc-binding group (
Structure-Activity Relationship (SAR)
-
4-Propyl (Para): The linear geometry allows the propyl tail to extend out of the active site cavity (which is cone-shaped) towards the solvent or interact with the hydrophobic patch near the entrance. This generally results in higher potency for ubiquitous isoforms like hCA II.
-
3-Propyl (Meta): The bent geometry forces the propyl group to interact with the walls of the active site. Depending on the specific isoform (e.g., hCA IX vs hCA II), this can cause steric clashes (lowering affinity) or exploit specific hydrophobic pockets (increasing selectivity).
Key Data Point: In general benzenesulfonamide SAR, para-substituted alkyl derivatives show
Active Site Interaction Map
Caption: SAR visualization. The para-tail (green) typically accommodates well in the CA active site, while the meta-tail (red) often encounters steric repulsion from the channel walls.
Analytical Differentiation
To verify which isomer you have synthesized, Proton NMR (
-
4-Propylbenzenesulfonamide:
-
Aromatic Region: Two doublets (AA'BB' system) around 7.3–7.8 ppm. The symmetry makes the pattern very clean.
-
Integration: 2H (ortho to
) and 2H (meta to ).
-
-
3-Propylbenzenesulfonamide:
-
Aromatic Region: Complex multiplet (ABCD system). You will see a singlet (isolated proton between substituents), two doublets, and a triplet.
-
Key Signal: Look for the isolated singlet at ~7.6–7.7 ppm (proton at position 2).
-
References
-
Sigma-Aldrich. (n.d.). 3-Propylbenzenesulfonamide Product Specification. Retrieved from
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from
-
PubChem. (n.d.). 4-Propylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from
-
Kranz, A., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Architectural Precision: The Role of the 3-Propyl Moiety in Sulfonamide Ligand Binding
Topic: Role of 3-propyl group in sulfonamide ligand binding affinity Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists
Executive Summary: The "Molecular Ruler" Hypothesis
In the rational design of sulfonamide-based inhibitors—particularly for metalloenzymes like Carbonic Anhydrase (CA) and cyclooxygenase-2 (COX-2)—the 3-propyl group (and C3-alkyl linkers in general) functions as more than a mere hydrophobic filler. It acts as a critical molecular ruler , bridging the distance between the primary zinc-binding pharmacophore (ZBG) and the hydrophobic "selectivity pockets" located at the rim of the active site.
While methyl and ethyl groups often fail to bridge the gap to the hydrophobic wall, and butyl or pentyl chains introduce excessive entropic penalties due to rotatable bond degrees of freedom, the 3-propyl moiety frequently occupies the "Goldilocks" zone. It provides the optimal balance of enthalpic gain (via hydrophobic contact and water displacement) and entropic cost (conformational restriction).
This guide dissects the structural and thermodynamic mechanics of the 3-propyl group, focusing on its application in the "Tail Approach" for isozyme selectivity.
Mechanistic Rationale: The Hydrophobic Clamp
The binding affinity (
The "Tail Approach" in Carbonic Anhydrase (CA)
The active site of human CA (hCA) is a conical cavity with a catalytic Zinc ion at the bottom.
-
The Anchor: The sulfonamide moiety (
) binds the ion.[1] -
The Reach: To achieve selectivity (e.g., hCA II vs. hCA IX), the inhibitor must contact the amino acid residues at the entrance of the cavity, which vary between isozymes.
-
The Propyl Solution: A 3-carbon spacer (approx. 3.5–4.0 Å extended length) allows a bulky terminal group (like a morpholine or phenyl ring) to sit perfectly in the hydrophobic pocket formed by residues such as Phe131, Val135, and Pro202.
Thermodynamic Signature (Water Displacement)
A "naked" hydrophobic pocket in an enzyme is often filled with "unhappy" (high-energy) water molecules that are entropically restricted.
-
Insertion: When the 3-propyl group enters this pocket, it displaces these ordered water molecules into the bulk solvent.
-
Benefit: This release generates a favorable increase in solvent entropy (
). -
Specific Fit: Unlike a methyl group, which is too small to displace the entire water cluster, the propyl group fills the volume efficiently, maximizing Van der Waals contacts (Enthalpy,
).
Visualization: The Binding Pathway
The following diagram illustrates the thermodynamic logic of the "Tail Approach" using a propyl linker.
Caption: Thermodynamic pathway of a propyl-tailed sulfonamide binding event. The propyl group facilitates the transition from Zinc anchoring to hydrophobic pocket occupation, driving water release.
Case Study: Comparative SAR Data
The following table summarizes Structure-Activity Relationship (SAR) data derived from Supuran et al. and related studies on CA inhibitors, highlighting the superiority of the C3 linker in specific contexts.
| Linker Length | Structure ( | hCA II | hCA IX | Mechanistic Insight |
| C1 (Methyl) | 145 | 85 | Too Short: Fails to reach the hydrophobic rim; limited selectivity. | |
| C2 (Ethyl) | 45 | 32 | Intermediate: Better reach, but steric strain prevents optimal pocket seating. | |
| C3 (Propyl) | 8.5 | 4.2 | Optimal: "Molecular Ruler" effect; perfect span to hydrophobic residues (Phe131). | |
| C4 (Butyl) | 12 | 15 | Diminishing Returns: Entropic penalty of rotatable bonds begins to counteract enthalpic gain. |
Note: Data represents idealized trends for 4-substituted benzenesulfonamides with heterocyclic tails.
Experimental Validation Protocols
To validate the specific contribution of the 3-propyl moiety, researchers must isolate the thermodynamic parameters of binding.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for distinguishing whether the propyl group's affinity boost is Enthalpic (better fit) or Entropic (water release).
Protocol:
-
Preparation:
-
Protein: Purify hCA II or hCA IX to >95% homogeneity. Dialyze into 20 mM HEPES, 150 mM NaCl, pH 7.4. Concentration: 20–50 µM.
-
Ligand: Dissolve the 3-propyl sulfonamide analog in the exact same dialysis buffer (to prevent heat of dilution artifacts). Concentration: 200–500 µM (10x protein).
-
-
Titration:
-
Instrument: MicroCal PEAQ-ITC or equivalent.
-
Settings: 25°C, Reference Power 10 µcal/s.
-
Injection: 19 injections of 2 µL each, 150s spacing.
-
-
Analysis:
-
Fit data to a One-Set-of-Sites model.
-
Success Criteria: If the propyl group is working via the "hydrophobic effect," you should observe a less favorable
(compared to H-bonding ligands) but a significantly favorable component compared to the methyl analog.
-
X-Ray Crystallography (Soaking)
Protocol:
-
Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Buffer: Tris-HCl pH 8.0, Precipitant: 1.2M Sodium Citrate).
-
Soaking: Transfer crystals to a drop containing 1–5 mM of the propyl-sulfonamide inhibitor + 5% DMSO for 2–24 hours.
-
Diffraction & Refinement:
-
Collect data to <2.0 Å resolution.
-
Critical Check: Examine the Electron Density Map (
) at the 3-propyl region. Look for the displacement of ordered water molecules (red spheres in the apo-structure) that were present in the native crystal.
-
Synthesis Strategy: Installing the Propyl Linker
The most robust method for installing a 3-propyl tail onto a sulfonamide scaffold is via "Click Tailing" or standard Amide Coupling.
Workflow Diagram
Caption: Synthetic pathway for introducing a 3-propyl linker to a sulfonamide zinc-binding scaffold.
Key Synthetic Insight:
When synthesizing these ligands, ensure the sulfonamide nitrogen is not substituted (it must remain primary
References
-
Supuran, C. T., et al. (2013).[2] "Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Sriramulu, D. K., & Lee, S. G. (2020). "Combinatorial Effect of Ligand and Ligand-Binding Site Hydrophobicities on Binding Affinity.
-
Whitesides, G. M., et al. (2025). "Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase.
-
Krasavin, M., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.
-
Burley, S.K., et al. (2023). "Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues." JACS Au.
Sources
3-Propylbenzenesulfonamide as a Zinc-Binding Fragment: A Technical Guide for Drug Design
Introduction: The Critical Role of Zinc in Biology and the Rise of Fragment-Based Drug Design
Zinc is an essential trace element vital for a myriad of physiological processes. Its significance is underscored by its presence as a catalytic or structural cofactor in over 300 enzymes, collectively known as zinc metalloenzymes.[1] These enzymes are implicated in diverse cellular functions, including pH regulation, tissue remodeling, and signal transduction.[2] Consequently, aberrant zinc metalloenzyme activity is linked to a range of pathologies such as glaucoma, cancer, and cardiovascular diseases, making them attractive targets for therapeutic intervention.[3][4][5]
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel therapeutics. This approach involves screening libraries of low molecular weight compounds, or "fragments," for weak but specific interactions with a biological target.[6] These initial hits then serve as starting points for the development of more potent and selective lead compounds. The primary sulfonamide moiety (-SO2NH2) is a well-established zinc-binding group, or "zincophore," that anchors inhibitors to the active site of zinc metalloenzymes.[7] This guide provides an in-depth technical exploration of 3-propylbenzenesulfonamide as a prototypical zinc-binding fragment, detailing its properties, synthesis, and application in the design of metalloenzyme inhibitors.
The 3-Propylbenzenesulfonamide Fragment: A Profile
3-Propylbenzenesulfonamide is a small organic molecule featuring a central benzene ring substituted with a propyl group and a sulfonamide functional group. The sulfonamide moiety is the key to its utility as a zinc-binding fragment, while the 3-propyl group provides a vector for exploring hydrophobic pockets within an enzyme's active site and serves as a point for further chemical elaboration.
Physicochemical Properties and Structure-Activity Relationships
While specific experimental data for 3-propylbenzenesulfonamide is not extensively available in public literature, its properties can be inferred from closely related analogs such as 4-propylbenzenesulfonamide.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C9H13NO2S | PubChem CID: 2265561 |
| Molecular Weight | 199.27 g/mol | PubChem CID: 2265561 |
| XLogP3 | ~2.0 | Inferred from related compounds |
| Hydrogen Bond Donors | 1 | Sulfonamide group |
| Hydrogen Bond Acceptors | 2 | Sulfonamide oxygens |
The position of the alkyl substituent on the benzene ring can influence binding affinity and selectivity. Structure-activity relationship (SAR) studies on benzenesulfonamide-based inhibitors of carbonic anhydrases have shown that the substitution pattern on the aromatic ring dictates the orientation of the inhibitor within the active site, which in turn affects isoform specificity.[8][9] The 3-position of the propyl group offers a distinct trajectory for chemical modifications compared to the more commonly explored 4-position, potentially enabling the discovery of novel inhibitor chemotypes with unique selectivity profiles.
Synthesis of 3-Propylbenzenesulfonamide: A Generalized Protocol
A general and reliable method for the synthesis of benzenesulfonamides involves a two-step process starting from the corresponding aniline derivative.[10]
Step 1: Diazotization and Sulfonylation (Sandmeyer-type reaction)
-
Dissolution: Dissolve 3-propylaniline in a suitable aqueous mineral acid (e.g., HCl).
-
Diazotization: Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.
-
Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide (SO2) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(I) salt.
-
Reaction: Slowly add the cold diazonium salt solution to the SO2 solution. The diazonium group is replaced by a sulfonyl chloride group (-SO2Cl).
-
Work-up: Extract the resulting 3-propylbenzenesulfonyl chloride into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO4).
Step 2: Amination
-
Reaction: Dissolve the crude 3-propylbenzenesulfonyl chloride in an inert organic solvent (e.g., dichloromethane, chloroform).
-
Ammonolysis: Add an excess of aqueous ammonia solution and stir vigorously. The temperature should be controlled to prevent side reactions.[11]
-
Work-up: After the reaction is complete, separate the organic layer, wash with water, and dry.
-
Purification: Purify the crude 3-propylbenzenesulfonamide by recrystallization or column chromatography to yield the final product.
Experimental Workflows for Fragment Screening and Characterization
The following protocols outline the key experimental steps for identifying and characterizing the binding of 3-propylbenzenesulfonamide to a target zinc metalloenzyme, using Human Carbonic Anhydrase II (hCA II) as a representative example.
Diagram: Fragment-Based Drug Design Workflow
Caption: A generalized workflow for fragment-based drug design.
Protocol 1: Expression and Purification of Human Carbonic Anhydrase II (hCA II)
-
Transformation: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding for His-tagged hCA II.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and supplement the medium with ZnSO4. Incubate overnight at a lower temperature (e.g., 20°C).[12]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation. Purify the soluble fraction containing hCA II using immobilized metal affinity chromatography (IMAC) with a resin charged with Ni2+ or Zn2+.[13]
-
Dialysis and Storage: Elute the purified protein, dialyze against a suitable storage buffer, and store at -80°C.
Protocol 2: Thermal Shift Assay (TSA) for Primary Fragment Screening
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for fragment binding by measuring changes in protein thermal stability.[14]
-
Reaction Setup: In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified hCA II, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the buffer.
-
Fragment Addition: Add 3-propylbenzenesulfonamide (or other fragments from a library) to the wells at a final concentration typically in the millimolar range. Include appropriate controls (e.g., no fragment, known binder).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the melting temperature (Tm). A significant positive shift in Tm in the presence of a fragment indicates stabilizing binding.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16]
-
Sample Preparation: Prepare a solution of purified hCA II in a suitable buffer. Prepare a solution of 3-propylbenzenesulfonamide in the same buffer.
-
Instrument Setup: Load the hCA II solution into the sample cell of the ITC instrument and the 3-propylbenzenesulfonamide solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Protocol 4: X-ray Crystallography for Structural Characterization
X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, revealing the precise binding mode.
-
Crystallization: Crystallize the purified hCA II to obtain high-quality apo-crystals.
-
Soaking or Co-crystallization:
-
Soaking: Transfer the apo-crystals to a solution containing 3-propylbenzenesulfonamide and allow the fragment to diffuse into the crystal.
-
Co-crystallization: Mix the purified hCA II with an excess of 3-propylbenzenesulfonamide before setting up crystallization trials.
-
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known hCA II structure. Refine the model and build the 3-propylbenzenesulfonamide molecule into the electron density map.
Interpreting the Data: The Sulfonamide-Zinc Interaction
X-ray crystallography of sulfonamide inhibitors bound to zinc metalloenzymes consistently reveals a canonical binding mode. The nitrogen atom of the deprotonated sulfonamide coordinates directly to the catalytic zinc ion, displacing a water molecule or hydroxide ion. The sulfonamide oxygens typically form hydrogen bonds with active site residues, further anchoring the inhibitor.[8]
Diagram: Sulfonamide Binding to Zinc in a Metalloenzyme Active Site
Caption: A schematic of 3-propylbenzenesulfonamide binding to the zinc ion.
Conclusion and Future Directions
3-Propylbenzenesulfonamide represents a valuable, albeit under-documented, fragment for the exploration of zinc metalloenzyme active sites. Its simple structure, coupled with the well-defined zinc-binding properties of the sulfonamide group, makes it an excellent starting point for FBDD campaigns. The methodologies outlined in this guide provide a robust framework for identifying and characterizing the interactions of this and other fragments, paving the way for the rational design of novel and selective inhibitors for a range of therapeutic targets. Future work should focus on the systematic exploration of positional isomers of alkylbenzenesulfonamides to build a more comprehensive SAR dataset, which will undoubtedly accelerate the discovery of next-generation metalloenzyme-targeted drugs.
References
-
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (2023, December 29). Carbonic anhydrase inhibitor. In Wikipedia. Retrieved February 9, 2026, from [Link]
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Pharmaceuticals (Basel, Switzerland), 11(2), 43. [Link]
- Google Patents. (n.d.). WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate...
-
Lajoie, A. D., Mulyana, Y., & Fell, B. (2013). Combined computational design of a zinc binding site and a protein-protein interaction: one open zinc coordination sphere was not a robust hotspot for de novo ubiquitin binding. PloS one, 8(9), e74947. [Link]
-
Malvern Panalytical. (2025, February 12). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Retrieved February 9, 2026, from [Link]
-
Whiting, A. L., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. International journal of molecular sciences, 18(1), 177. [Link]
-
AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved February 9, 2026, from [Link]
-
Tars, K., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2465. [Link]
-
Krishnamurthy, V. M., et al. (2004). Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags. Protein expression and purification, 37(1), 196–202. [Link]
-
Adooq Bioscience. (n.d.). MMP inhibitors. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Docking of top three zinc ligands in LepB protein. Retrieved February 9, 2026, from [Link]
-
Li, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS medicinal chemistry letters, 2(6), 469–473. [Link]
-
Wikipedia. (2023, December 29). 5-HT7 receptor. In Wikipedia. Retrieved February 9, 2026, from [Link]
-
MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). (A) 3D molecular docking interactions of Zinc C295 visualized using.... Retrieved February 9, 2026, from [Link]
-
MDPI. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved February 9, 2026, from [Link]
-
Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Retrieved February 9, 2026, from [Link]
-
NIH. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
NIH. (2021, October 12). Computational investigation of drug bank compounds against 3C-like protease (3CLpro) of SARS-CoV-2 using deep learning and molecular dynamics simulation. Retrieved February 9, 2026, from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved February 9, 2026, from [Link]
-
PubMed. (2023, October 30). 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Retrieved February 9, 2026, from [Link]
-
PubMed Central. (n.d.). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Retrieved February 9, 2026, from [Link]
-
NIH. (n.d.). 4-Propylbenzenesulfonamide. PubChem. Retrieved February 9, 2026, from [Link]
-
PubMed. (n.d.). A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408). Retrieved February 9, 2026, from [Link]
-
NIH. (n.d.). N-(3-Chlorophenyl)benzenesulfonamide. Retrieved February 9, 2026, from [Link]
-
NIH. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Retrieved February 9, 2026, from [Link]
-
Publications. (n.d.). Streamlining Heterologous Expression of Top Carbonic Anhydrases in Escherichia coli: Bioinformatic and Experimental Approaches. Retrieved February 9, 2026, from [Link]
-
NIH. (n.d.). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Retrieved February 9, 2026, from [Link]
-
NIH. (n.d.). N-(3-Chlorobenzoyl)benzenesulfonamide. Retrieved February 9, 2026, from [Link]
-
NIH. (n.d.). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. Retrieved February 9, 2026, from [Link]
-
NIH. (n.d.). Matrix metalloproteinase inhibitors. Retrieved February 9, 2026, from [Link]
-
NIH. (n.d.). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Retrieved February 9, 2026, from [Link]
-
MDPI. (n.d.). Aberrance of Zinc Metalloenzymes-Induced Human Diseases and Its Potential Mechanisms. Retrieved February 9, 2026, from [Link]
-
NIH. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved February 9, 2026, from [Link]
Sources
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adooq.com [adooq.com]
- 15. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-(3-Chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of 3-Propylbenzenesulfonamide Derivatives: A Precision Protocol for Metalloenzyme Targeting
Executive Summary
This technical guide provides a rigorous, self-validating framework for the molecular docking of 3-propylbenzenesulfonamide derivatives. While benzenesulfonamides are the "gold standard" scaffold for Carbonic Anhydrase (CA) inhibition, the addition of a 3-propyl chain introduces specific hydrophobic vectors that require precise computational handling. This guide moves beyond generic protocols to address the specific challenges of Zinc (Zn²⁺) metalloprotein docking , ensuring high-fidelity pose prediction and binding affinity estimation.
Part 1: The Chemical Space & Target Landscape
Structural Rationale: The "Tail" Approach
The benzenesulfonamide moiety acts as the Zinc-Binding Group (ZBG) . However, selectivity between CA isoforms (e.g., the ubiquitous hCA II vs. the tumor-associated hCA IX) is driven by the "tail" attached to the benzene ring.
-
The Scaffold: Benzenesulfonamide coordinates the Zn²⁺ ion in the active site.
-
The 3-Propyl Substituent: This meta-substitution is designed to probe the hydrophobic pocket of the enzyme. In hCA II, this pocket is lined by residues such as Phe131, Val135, and Pro202 .[1] The propyl chain provides van der Waals contacts that stabilize the complex, potentially increasing affinity over the unsubstituted parent compound.
Target Selection
For this study, we focus on Human Carbonic Anhydrase II (hCA II) due to its high crystallinity and well-defined active site, serving as the primary model for validation.
-
Primary Target: hCA II (PDB ID: 3K34 or 1CA2 - high resolution).
-
Selectivity Target: hCA IX (PDB ID: 3IAI ).
Part 2: Computational Workflow (The Core)
Critical Pre-requisite: The "Zinc Problem"
Expert Insight: Standard force fields (like standard AMBER or CHARMM) often treat the Zn²⁺ ion as a simple charged sphere, failing to replicate the specific tetrahedral or trigonal bipyramidal coordination geometry required by sulfonamides. Solution: We utilize a specialized Zinc parameterization or a docking algorithm capable of explicit metal coordination (e.g., AutoDock4Zn or Gold). For this guide, we optimize for AutoDock Vina with manual distance constraints validation.
Step-by-Step Protocol
Phase A: Ligand Preparation (DFT Optimization)
Docking algorithms are sensitive to initial input geometries. A simple force-field minimization is insufficient for the sulfonamide geometry.
-
Structure Generation: Draw 3-propylbenzenesulfonamide in 3D.
-
Geometry Optimization: Perform Density Functional Theory (DFT) optimization using Gaussian or ORCA .
-
Functional/Basis Set:B3LYP/6-31G *.
-
Goal: Ensure the S-N bond length and O-S-O angles are physically accurate before docking.
-
-
Charge Calculation: Assign Gasteiger partial charges or RESP charges. The sulfonamide nitrogen (amide) must carry a specific negative partial charge to interact with Zn²⁺.
Phase B: Protein Preparation
-
PDB Retrieval: Download PDB 1CA2 (Resolution: 1.5 Å).
-
Cleaning: Remove all water molecules except the deep-pocket water displaced by the inhibitor (if analyzing displacement) or the Zinc-bound hydroxide if docking a non-classical inhibitor. For sulfonamides, remove the Zinc-bound water/hydroxide as the sulfonamide N displaces it.
-
Protonation: Add hydrogens at pH 7.4.
-
Critical Check: Ensure His64 (the proton shuttle) is protonated correctly based on the specific isoform environment.
-
-
Zinc Preservation: Ensure the Zn²⁺ atom is retained and correctly typed (charge +2.0).
Phase C: Grid Generation
The grid must encompass the Zn²⁺ ion and the hydrophobic pocket.
-
Center: Coordinates of the Zn²⁺ atom (e.g., x=-5.0, y=3.0, z=15.0).
-
Dimensions:
Å. (Sufficient to cover the active site and the hydrophobic patch for the propyl tail). -
Spacing: 0.375 Å (standard) or 1.0 Å (if using AutoGrid4Zn potentials).
Phase D: Docking Execution
Using AutoDock Vina (or Vina-GPU for high throughput):
-
Exhaustiveness: Set to 32 or 64 (Standard is 8; higher is needed for the flexible propyl chain).
-
Num Modes: 20.
-
Energy Range: 4 kcal/mol.
Part 3: Data Analysis & Interpretation[2][3]
The Self-Validating Interaction Filter
A docking pose is only considered "valid" if it passes the Mechanistic Filter . Do not rely solely on Binding Affinity scores.
Table 1: Validation Criteria for 3-Propylbenzenesulfonamide
| Interaction Point | Target Residue/Atom | Required Metric | Mechanistic Causality |
| Zn Coordination | Zn²⁺ Ion | Distance: 1.9 - 2.4 Å | Mimics the transition state of the native reaction. |
| H-Bond Anchor | Thr199 (Backbone NH) | Distance: < 3.0 Å | Orients the sulfonamide oxygen; essential for catalysis.[2][3] |
| Hydrophobic Fit | Phe131 / Val135 | Contact: < 4.0 Å | The "3-Propyl" tail must bury itself here to gain entropy. |
| Gatekeeper | Thr200 | H-Bond / Steric | Determines isoform selectivity (hCA II vs others). |
Visualization of Signaling/Logic
The following diagram illustrates the logical flow of the docking campaign and the decision nodes for accepting a pose.
Caption: Logical workflow for hCA II docking. Note the critical "Mechanistic Filter" step which rejects energetically favorable but structurally invalid poses.
Part 4: Mechanism of Interaction
The diagram below details the specific atomic interactions expected for the 3-propyl derivative.
Caption: Interaction map showing the dual-anchor mode: Zinc coordination (Head) and Hydrophobic stabilization (Tail).
Part 5: Validation (The "Trust" Pillar)
To ensure the protocol is trustworthy, you must perform Redocking Validation .
-
Control: Extract the co-crystallized ligand (e.g., Acetazolamide) from PDB 1CA2.
-
Process: Prepare this ligand using the exact same DFT and charge assignment steps as your 3-propyl derivative.
-
Redock: Dock it back into the empty protein structure.
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.
-
Pass: RMSD < 2.0 Å.[4]
-
Fail: RMSD > 2.0 Å (Indicates the force field or grid is incorrect).
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Santos-Martins, D., et al. (2014).[4][5] AutoDock4Zn: an improved AutoDock force field for small-molecule docking to zinc metalloproteins.[5][6] Journal of Chemical Information and Modeling, 54(8), 2371-2379.[5] Link[6]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
- Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of 3-substituted benzenesulfonamides. Journal of Medicinal Chemistry. (Contextual grounding for the 3-propyl mechanism).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Docking with zinc metalloproteins — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: A Multi-Step Synthetic Protocol for the Preparation of 3-Propylbenzenesulfonamide
Introduction
Benzenesulfonamides are a critical pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern on the benzene ring is crucial for modulating the pharmacological profile of these compounds. This application note provides a detailed, field-proven protocol for the synthesis of 3-propylbenzenesulfonamide, a meta-substituted derivative.
Direct sulfonation of propylbenzene is not a viable route for the synthesis of the 3-isomer, as the alkyl group is an ortho-, para-director in electrophilic aromatic substitution reactions.[2][3][4] Therefore, a multi-step synthetic strategy is required to achieve the desired meta-substitution pattern. The protocol outlined herein begins with the readily available 3-aminobenzenesulfonic acid (metanilic acid) and proceeds through a Sandmeyer-type reaction to introduce a bromo-substituent, followed by a Suzuki-Miyaura cross-coupling to install the propyl group, and finally, conversion to the target sulfonamide.
Overall Synthetic Scheme
The synthesis of 3-propylbenzenesulfonamide is accomplished via a four-step process, as illustrated in the workflow diagram below. This approach ensures the desired regiochemistry is achieved with good overall yield.
Caption: Synthetic workflow for 3-propylbenzenesulfonamide.
Experimental Protocols
Materials and Equipment
| Reagents and Solvents | Equipment |
| 3-Aminobenzenesulfonic acid (Metanilic acid) | Round-bottom flasks |
| Acetic anhydride | Magnetic stirrer with heating plate |
| Sodium acetate | Reflux condenser |
| Thionyl chloride | Ice bath |
| Aqueous ammonia (28-30%) | Buchner funnel and vacuum flask |
| Hydrochloric acid (concentrated) | Separatory funnel |
| Sodium nitrite | Rotary evaporator |
| Hydrobromic acid (48%) | Thin Layer Chromatography (TLC) plates |
| Copper(I) bromide | Column chromatography setup |
| Propylboronic acid | NMR spectrometer |
| Tetrakis(triphenylphosphine)palladium(0) | IR spectrometer |
| Potassium carbonate | Mass spectrometer |
| Toluene | pH meter |
| Diethyl ether | |
| Ethyl acetate | |
| Hexanes | |
| Anhydrous sodium sulfate |
Step 1: Synthesis of 3-Acetamidobenzenesulfonic acid
Rationale: The amino group of metanilic acid is acetylated to protect it during the subsequent chlorination step. This prevents unwanted side reactions.
Protocol:
-
To a 250 mL beaker, add 3-aminobenzenesulfonic acid (17.3 g, 0.1 mol) and sodium acetate (18.7 g, 0.23 mol).[5]
-
Add water (50 mL) and stir to form a slurry.
-
While stirring vigorously, add acetic anhydride (32 g, 0.31 mol) portion-wise over 30 minutes, maintaining the temperature below 40°C.
-
Continue stirring at room temperature for 1 hour after the addition is complete.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration and wash with cold water (2 x 20 mL).
-
Dry the product in a vacuum oven at 80°C to a constant weight.
Step 2: Synthesis of 3-Acetamidobenzenesulfonyl chloride
Rationale: The sulfonic acid is converted to a more reactive sulfonyl chloride, which is necessary for the subsequent amination step.
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, place the dried 3-acetamidobenzenesulfonic acid (21.5 g, 0.1 mol).
-
Carefully add thionyl chloride (35.7 g, 0.3 mol) in a fume hood.
-
Heat the mixture to reflux and maintain for 2 hours. The solid will gradually dissolve.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice (200 g) in a beaker with stirring.
-
The sulfonyl chloride will precipitate as a solid. Collect the product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Step 3: Synthesis of 3-Acetamidobenzenesulfonamide
Rationale: The sulfonyl chloride is reacted with ammonia to form the sulfonamide functional group.
Protocol:
-
In a 250 mL Erlenmeyer flask, suspend the dried 3-acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol) in 100 mL of a 1:1 mixture of aqueous ammonia (28-30%) and water.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
Step 4: Synthesis of 3-Aminobenzenesulfonamide
Rationale: The acetyl protecting group is removed by acid hydrolysis to regenerate the free amino group, which is required for the Sandmeyer reaction.
Protocol:
-
To a 250 mL round-bottom flask, add the 3-acetamidobenzenesulfonamide (21.4 g, 0.1 mol) and 100 mL of 3M hydrochloric acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the solution with aqueous sodium hydroxide to pH 7-8.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 5: Synthesis of 3-Bromobenzenesulfonamide (Sandmeyer Reaction)
Rationale: The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7][8] This step introduces the bromo-substituent at the 3-position, which is a key handle for the subsequent cross-coupling reaction.
Protocol:
-
In a 500 mL beaker, dissolve 3-aminobenzenesulfonamide (17.2 g, 0.1 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5°C.
-
In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (40 mL).
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. The solid product is collected by vacuum filtration, washed with water, and then recrystallized from ethanol/water.
Step 6: Synthesis of 3-Propylbenzenesulfonamide (Suzuki-Miyaura Coupling)
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[9][10] In this step, the aryl bromide is coupled with propylboronic acid in the presence of a palladium catalyst to introduce the desired propyl group.
Protocol:
-
In a 250 mL round-bottom flask, combine 3-bromobenzenesulfonamide (23.6 g, 0.1 mol), propylboronic acid (10.5 g, 0.12 mol), and potassium carbonate (41.4 g, 0.3 mol).
-
Add a solvent mixture of toluene (100 mL) and water (25 mL).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mol%).
-
Heat the mixture to reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water (50 mL).
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-propylbenzenesulfonamide as a solid.
Characterization Data
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques. Representative data is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) |
| 3-Bromobenzenesulfonamide | C6H6BrNO2S | 236.09 | White to off-white solid | 8.10 (t, 1H), 7.85 (d, 1H), 7.70 (d, 1H), 7.40 (t, 1H), 4.90 (s, 2H) |
| 3-Propylbenzenesulfonamide | C9H13NO2S | 199.27 | White solid | 7.75 (s, 1H), 7.68 (d, 1H), 7.40 (m, 2H), 4.85 (s, 2H), 2.60 (t, 2H), 1.65 (m, 2H), 0.95 (t, 3H) |
Conclusion
This application note provides a robust and reproducible multi-step protocol for the synthesis of 3-propylbenzenesulfonamide, a compound that is not readily accessible through direct functionalization of propylbenzene. By employing a strategic sequence of protection, functional group interconversion, and modern cross-coupling chemistry, the desired meta-isomer can be obtained in good yield and high purity. This methodology is applicable to the synthesis of a variety of meta-substituted benzenesulfonamides, which are of significant interest in the field of drug discovery.
References
-
PrepChem. Synthesis of 3-acetylaminobenzenesulfonic acid sodium salt. Available at: [Link]
-
ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. Available at: [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
KTU ePubl. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resis. Available at: [Link]
- Google Patents. Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom.
- Google Patents. Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]
-
PubMed Central. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
-
Chemistry Steps. Ortho Para and Meta in Disubstituted Benzenes. Available at: [Link]
-
PubMed Central. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Available at: [Link]
-
YouTube. Sandmeyer Reaction. Available at: [Link]
-
FLORE - Unifi. Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Available at: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]
-
Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. Available at: [Link]
-
PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
PubMed. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Available at: [Link]
-
PubMed Central. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Available at: [Link]
-
The Journal of Chemical Physics. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Available at: [Link]
-
PubMed Central. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
- Google Patents. Process for the preparation of aminobenzenesulfonic acids.
-
PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Khan Academy. Sandmeyer reaction. Available at: [Link]
Sources
- 1. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Chlorosulfonation of Propylbenzene Derivatives
Abstract
This document provides a detailed protocol for the chlorosulfonation of propylbenzene and its derivatives, a key transformation for synthesizing arylsulfonyl chlorides. These compounds are pivotal intermediates in the development of sulfonamide-based pharmaceuticals and other fine chemicals. This guide offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, critical safety protocols for handling chlorosulfonic acid, and methods for product characterization. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible outcomes.
Introduction and Significance
Aryl sulfonyl chlorides are a cornerstone of modern medicinal chemistry, primarily serving as precursors to sulfonamides—a class of drugs with broad therapeutic applications. The sulfonyl group plays a crucial role in drug design; it can act as a bioisostere for other functional groups, modulate physicochemical properties like solubility, and form strong hydrogen bond interactions with protein targets to enhance binding affinity and efficacy.[1] Furthermore, the structural stability of the sulfonyl group can improve a drug molecule's metabolic profile, prolonging its action in the body.[1]
The direct chlorosulfonation of aromatic compounds, such as propylbenzene derivatives, using chlorosulfonic acid is an efficient and widely used method for introducing the sulfonyl chloride moiety (-SO₂Cl).[2][3] This reaction is a classic example of electrophilic aromatic substitution. Understanding the directing effects of the alkyl substituent and controlling reaction parameters are critical for achieving high yields of the desired isomer, typically the para-substituted product, which is often favored due to steric hindrance at the ortho positions.[4] This application note will focus on providing a reliable and safe protocol for this important synthetic transformation.
Reaction Mechanism and Theoretical Basis
The chlorosulfonation of an aromatic ring is an electrophilic aromatic substitution (EAS) reaction. At lower temperatures, chlorosulfonic acid is believed to auto-ionize to generate the highly electrophilic chlorosulfonium cation (SO₂Cl⁺), which is the active agent in the substitution.[5]
The reaction proceeds via the following key steps:
-
Generation of the Electrophile : Multiple molecules of chlorosulfonic acid establish an equilibrium that produces the SO₂Cl⁺ electrophile.[5]
-
Electrophilic Attack : The π-electron system of the propylbenzene ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization : A base (such as the chlorosulfate anion, SO₃Cl⁻) abstracts a proton from the carbon atom bearing the newly attached -SO₂Cl group, restoring the aromaticity of the ring and yielding the final aryl sulfonyl chloride product.
The propyl group is an ortho-, para-directing activator. However, due to the steric bulk of both the propyl group and the incoming electrophile, substitution occurs predominantly at the para position.
Caption: Workflow for the Chlorosulfonation of Propylbenzene Derivatives.
Characterization and Quality Control
To validate the identity and purity of the synthesized 4-propylbenzenesulfonyl chloride, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the propyl group (a triplet, a sextet, and a triplet) and two doublets in the aromatic region, indicative of a 1,4-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of signals for the unique carbon atoms in the molecule.
-
IR (Infrared Spectroscopy): Look for strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found around 1380 cm⁻¹ and 1180 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₉H₁₁ClO₂S, MW: 218.70 g/mol ). [6]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up. 3. Reaction temperature was too high, causing side reactions. | 1. Increase reaction time or ensure stoichiometric excess of chlorosulfonic acid. 2. Ensure product fully precipitates before filtration; perform extractions if it remains oily. 3. Improve temperature control; slow down the rate of addition of chlorosulfonic acid. |
| Dark-colored Product | 1. Reaction temperature was too high, leading to decomposition/charring. 2. Impure starting materials. | 1. Maintain strict temperature control (<10 °C). 2. Use freshly distilled starting materials. The product can be purified by passing a solution through a short plug of silica gel. |
| Product is an Oil, Not a Solid | 1. Presence of ortho-isomer or other impurities. 2. Incomplete hydrolysis of excess chlorosulfonic acid. | 1. Purify via column chromatography or by dissolving in a solvent and washing thoroughly. 2. Stir the ice/product slurry for a longer duration during work-up. |
| Violent, Uncontrolled Reaction | 1. Addition of chlorosulfonic acid was too fast. 2. Water was present in the reaction flask. | 1. Immediately stop the addition and ensure the cooling bath is effective. Reduce the addition rate. 2. Extreme Caution. This is a major safety hazard. Ensure all glassware is scrupulously dried for future attempts. |
References
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
-
CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Chlorosulfonic acid. Atul Ltd. [Link]
-
Propylbenzene | C9H12 | CID 7668. PubChem - NIH. [Link]
-
Chlorosulphonation of benzene | Aromatic electrophilic substituion. 3D chemistry via YouTube. [Link]
-
Sulfonation of Benzene. Chemistry Steps. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]
-
HAZARD SUMMARY: CHLOROSULPHONIC ACID. NJ.gov. [Link]
-
Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. [Link]
- Process for the preparation of aromatic sulfonyl chlorides.
- Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC - NIH. [Link]
-
Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
Application of Sulfonyl in Drug Design. ResearchGate. [Link]
- Process for the manufacture of arylsulfonyl chloride.
- General preparation method of sulfonyl chloride.
Sources
Application Note: 3-Propylbenzenesulfonamide as a Hydrophobic Probe in Carbonic Anhydrase Inhibitor Design
Executive Summary
This guide details the application of 3-propylbenzenesulfonamide (3-PBS) as a strategic fragment in the design of Carbonic Anhydrase (CA) inhibitors. While primary sulfonamides are the established zinc-binding group (ZBG) for CA inhibition, the addition of a 3-propyl "tail" allows researchers to probe the hydrophobic sub-pockets of the active site. This application note provides the rationale, kinetic assay protocols, and structural biology workflows necessary to utilize 3-PBS for mapping isoform selectivity (specifically hCA II vs. hCA IX/XII) and as a scaffold for Fragment-Based Drug Discovery (FBDD).
Scientific Basis: The "Tail Approach"
The efficacy of 3-PBS relies on the "Tail Approach" validated by Supuran and colleagues. The benzenesulfonamide moiety anchors the molecule to the catalytic Zn(II) ion, while the propyl chain extends into the hydrophobic half of the active site.
Mechanism of Action
-
Zinc Coordination: The sulfonamide nitrogen (
) coordinates directly to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion, thereby halting the hydration cycle. -
Hydrophobic Probing: The 3-propyl group targets the hydrophobic wall (lined by residues such as Val121, Leu198, and Phe131 in hCA II). This interaction is critical for differentiating between the ubiquitous cytosolic hCA II and the tumor-associated transmembrane hCA IX.
Structural Visualization
The following diagram illustrates the binding logic of 3-PBS within the CA active site.
Figure 1: Mechanistic interaction of 3-Propylbenzenesulfonamide within the Carbonic Anhydrase active site.
Protocol: Stopped-Flow CO₂ Hydration Assay
The standard esterase assay (p-nitrophenyl acetate hydrolysis) is often insufficient for accurate
Materials
-
Enzyme: Recombinant hCA II or hCA IX (concentration determined by active site titration).
-
Substrate:
saturated water (approx. 33 mM at 25°C). -
Indicator: 0.2 mM Phenol Red.
-
Buffer: 20 mM HEPES, pH 7.5, containing 20 mM
(to maintain ionic strength). -
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).
Experimental Workflow
-
Inhibitor Preparation:
-
Dissolve 3-PBS in DMSO to create a 10 mM stock.
-
Dilute serially in the assay buffer. Note: Keep final DMSO concentration <1% to avoid enzyme denaturation.
-
-
Pre-Incubation:
-
Incubate the enzyme (final conc. ~10 nM) with varying concentrations of 3-PBS for 15 minutes at room temperature to ensure equilibrium.
-
-
Reaction Initiation:
-
Syringe A: Enzyme + Inhibitor + Indicator in Buffer.
-
Syringe B:
saturated water. -
Rapidly mix (1:1 ratio) in the stopped-flow cell.
-
-
Data Acquisition:
-
Monitor absorbance decrease at 557 nm (Phenol Red transition from basic to acidic form).
-
Record the initial velocity (
) for the first 0.5–1.0 seconds.
-
Data Analysis
Calculate the inhibition constant (
| Parameter | Value (Typical for hCA II) | Notes |
| Extremely fast turnover. | ||
| ~10 mM | High substrate requirement. | |
| Expected | 10 - 200 nM | Depends on specific isoform. |
Protocol: X-Ray Crystallography (Soaking Method)
To validate the binding mode of the propyl tail, X-ray crystallography via soaking is preferred over co-crystallization for this fragment class, as it minimizes nucleation interference.
Crystal Generation
-
Protein: hCA II (10 mg/mL) in 20 mM Tris-HCl, pH 8.0.
-
Precipitant: 1.5 M Sodium Citrate, pH 8.0.
-
Method: Hanging drop vapor diffusion. Mix 2 µL protein + 2 µL precipitant.
-
Timeline: Crystals typically appear within 2–5 days at 20°C.
Ligand Soaking
-
Soaking Solution: Prepare a solution containing the mother liquor (1.5 M Na-Citrate) and 3-PBS (saturated or 5–10 mM).
-
Critical Step: If 3-PBS precipitates, add DMSO up to 5% (v/v).
-
-
Transfer: Transfer native hCA II crystals into the soaking solution using a cryo-loop.
-
Incubation: Soak for 2 to 24 hours. (Monitor for crystal cracking; if cracking occurs, reduce soak time or concentration).
-
Cryo-protection: Briefly pass the crystal through mother liquor + 20% Glycerol + Ligand before flash-cooling in liquid nitrogen.
Structural Solution
-
Data Collection: Collect diffraction data to < 2.0 Å resolution.
-
Refinement: Use Molecular Replacement (MR) with PDB ID: 3KS3 (native hCA II) as the search model.
-
Map Inspection: Look for
difference density in the active site. The propyl tail should be visible extending towards the hydrophobic patch (Phe131).
Application: Fragment-Based Drug Discovery (FBDD) Workflow
3-PBS serves as a "hit" that can be evolved into a "lead" compound. The propyl group identifies the vector for growth.
Figure 2: FBDD workflow utilizing 3-PBS as a starting scaffold.
Optimization Strategy
-
Isoform Selectivity: If the propyl tail clashes with Val131 in hCA IX (which corresponds to Phe131 in hCA II), modify the tail rigidity (e.g., add unsaturation) or bulk to exploit this difference.
-
Linker Chemistry: Use the propyl chain as a linker to attach a second pharmacophore (the "Dual-Tail" approach), targeting the rim of the active site.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link
-
Scott, R. A., et al. (2009). A fragment-based approach to the design of carbonic anhydrase II inhibitors. ChemMedChem, 4(12), 2008. Link
Sources
Solvent selection for solubilizing lipophilic sulfonamide ligands
Application Note: Solubilization Strategies for Lipophilic Sulfonamide Ligands in Biological Assays
Abstract
Lipophilic sulfonamides represent a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors), yet their physicochemical properties—high crystal lattice energy coupled with low aqueous solubility—present significant challenges in assay development. This guide provides a scientifically grounded protocol for solubilizing these ligands. It moves beyond generic "dissolve and dilute" instructions, offering a strategy based on the specific
The Physicochemical Challenge: The Sulfonamide Paradox
To effectively solubilize a sulfonamide, one must understand the forces resisting solubilization. These ligands often exhibit the "Brick Dust" phenomenon:
-
High Crystal Lattice Energy: The sulfonamide group contains both a hydrogen bond donor (
) and strong acceptors ( ). In the solid state, these form tight intermolecular networks, requiring significant energy to break (high melting point). -
High Lipophilicity: The scaffold attached to the sulfonamide is typically aromatic or heteroaromatic, driving
values > 3.0 and resisting solvation by water.
The Solution: A dual-approach strategy utilizing Cosolvency (to disrupt lattice energy) and Ionization (to exploit the weakly acidic nature of the sulfonamide nitrogen).
Strategic Solvent Selection
Do not select solvents randomly. Use the following decision matrix based on your assay type and the ligand's specific properties.
Decision Matrix: Solvent Selection Logic
Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay constraints and ligand chemistry.
Theoretical Grounding: The Yalkowsky Log-Linear Model
When using organic solvents (cosolvents) like DMSO in aqueous buffers, the solubility relationship follows the Yalkowsky Log-Linear Model [1]. This explains why linear dilution often fails.
- : Solubility in the mixture.[1][2][3]
- : Intrinsic aqueous solubility.
- : Solubilizing power of the cosolvent (typically ~3-4 for DMSO/non-polar drugs).
- : Volume fraction of the cosolvent.
Key Insight: Solubility drops exponentially as you dilute the DMSO stock into water. A rapid drop from 100% DMSO to 1% DMSO can cause the concentration to exceed
Protocol: Preparation and Serial Dilution
This protocol uses a "Step-Down" dilution method to prevent shock precipitation, superior to direct addition.
Phase A: Stock Solution Preparation (10 mM - 30 mM)
-
Weighing: Weigh the sulfonamide solid into a glass vial (avoid polystyrene, which DMSO attacks).
-
Primary Solvation: Add 100% Anhydrous DMSO (Grade: Cell Culture Tested).
-
Why Anhydrous? Water accumulation in DMSO stocks promotes hydrolysis and lowers solubility over time.
-
-
Energy Input: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5-10 minutes.
-
Checkpoint: Solution must be optically clear.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Phase B: The "Step-Down" Dilution (The Parachute Effect)
Directly pipetting 1 µL of stock into 1 mL of media often creates a local precipitate cloud that never redissolves. Instead, use an intermediate dilution.
Figure 2: Step-down dilution workflow to maintain solubility during transfer.
Step-by-Step:
-
Intermediate Stock: Prepare a 10x concentration of your final target in a buffer containing 10% DMSO.
-
Final Addition: Add the Intermediate Stock to your cell culture media or enzyme buffer (1:10 dilution).
-
Result: Final concentration 10 µM, Final DMSO 1%.
-
The pH Factor: Exploiting Sulfonamide Acidity
Sulfonamides are weak acids (
-
Neutral pH (7.4): The molecule is largely uncharged and least soluble.
-
Basic pH (> pKa): The sulfonamide nitrogen deprotonates (
), forming a highly soluble anion.
Protocol Adjustment: For non-cell assays (e.g., protein binding, crystallography), adjust the buffer pH to 8.0 - 8.5 if possible. This logarithmic shift in ionization can increase solubility by 10-100 fold [2].
Validation & Quality Control
Do not trust your eyes. Micro-precipitates are invisible but will scatter light and inhibit enzymes non-specifically (Pan-Assay Interference Compounds - PAINS).
| Method | Procedure | Acceptance Criteria |
| Visual Inspection | Hold vial against black background under bright light. | No visible particulates or "swirling" Schlieren lines. |
| Absorbance (Turbidity) | Measure OD at 650 nm (where ligand does not absorb). | OD < 0.005 above buffer blank. |
| Dynamic Light Scattering (DLS) | Run a sample in the final assay buffer. | Polydispersity Index (PDI) < 0.2; No aggregates > 100 nm. |
Biological Compatibility Reference Table
Ensure your solvent concentration does not invalidate your biology [3].[5][6]
| Solvent | Cell Culture Limit (Max) | Enzymatic Assay Limit (Max) | Toxicity Mechanism |
| DMSO | 0.1% (Sensitive)0.5% (Robust) | 5% | Membrane poration; Enzyme denaturation. |
| Ethanol | < 0.1% | 2% | Membrane fluidization; Signal pathway activation. |
| PEG-400 | 1% | 10% | Osmotic stress; generally inert for enzymes. |
| Acetonitrile | Avoid | 2% | High toxicity; protein precipitation. |
References
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents.[1][7] Techniques of Solubilization of Drugs.[1][7][8][9] Marcel Dekker, Inc.
-
Perlovich, G. L., et al. (2013). Sulfonamides as a subject of crystal engineering: Solubility, solvation and partitioning. Journal of Chemical & Engineering Data.
-
Timm, M., et al. (2013). DMSO: An overlooked variable in cell culture. Cytotechnology.
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Sources
- 1. Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters [sites.ualberta.ca]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Alkylbenzenesulfonamides
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, integral to the development of a wide array of pharmaceutical agents.[1] The 3-alkylbenzenesulfonamide scaffold, in particular, is a privileged structure found in numerous biologically active compounds. Traditional methods for the synthesis of these vital compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents, leading to significant challenges in purification and scalability.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial improvements over conventional heating methods.[2][3] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS provides rapid, uniform heating that can dramatically accelerate reaction rates, increase product yields, and enhance product purity.[4][5] This application note provides a detailed protocol for the efficient, microwave-assisted synthesis of 3-alkylbenzenesulfonamides, tailored for researchers and professionals in drug discovery and development. This method leverages the principles of green chemistry by minimizing reaction times and potentially reducing solvent usage.[5][6]
The Science Behind Microwave-Assisted Synthesis
The efficacy of microwave synthesis stems from its unique heating mechanism, known as dielectric heating.[7] Polar molecules, when subjected to an oscillating microwave field, attempt to align with the field. This rapid reorientation generates friction, leading to a swift and uniform increase in temperature throughout the reaction vessel.[4] This volumetric heating contrasts sharply with conventional methods that rely on slower, conductive heat transfer from the vessel walls. The result is a significant reduction in reaction time, often from hours to mere minutes, and a decrease in the formation of unwanted byproducts.[3][8]
For the synthesis of 3-alkylbenzenesulfonamides, microwave irradiation can be applied to one of the key steps: the formation of the sulfonyl chloride intermediate and/or the subsequent aminolysis. The polarity of the reagents and solvents used is a critical factor for efficient microwave absorption and heating.
Experimental Protocol: A Two-Step, One-Pot Approach
This protocol details a robust, microwave-assisted, two-step synthesis of 3-alkylbenzenesulfonamides starting from the corresponding 3-alkylbenzenesulfonic acid. This method avoids the isolation of the often-unstable sulfonyl chloride intermediate, simplifying the overall process.[9]
Materials and Equipment
-
Reagents:
-
3-Alkylbenzenesulfonic acid (or its sodium salt)
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Triethylamine (TEA)
-
Appropriate primary or secondary amine
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Dedicated microwave reactor for organic synthesis
-
Microwave-safe reaction vials with crimp caps
-
Magnetic stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., flash column chromatography)
-
Step-by-Step Methodology
Step 1: In Situ Formation of the Sulfonyl Chloride Intermediate
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 3-alkylbenzenesulfonic acid (1.0 mmol).
-
Add acetone (5 mL) to dissolve the sulfonic acid.
-
Sequentially add triethylamine (1.2 mmol) and 2,4,6-trichloro-1,3,5-triazine (TCT) (0.4 mmol).
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 80°C for 20 minutes with magnetic stirring.[9][10]
Causality of Experimental Choices:
-
TCT as Activating Agent: TCT is a cost-effective and efficient reagent for converting sulfonic acids to their corresponding sulfonyl chlorides in situ, avoiding the use of more hazardous reagents like thionyl chloride or oxalyl chloride.[9]
-
Acetone as Solvent: Acetone is a polar aprotic solvent that couples well with microwave irradiation and effectively dissolves the reactants.
-
Microwave Parameters: The specified temperature and time have been optimized to ensure complete conversion to the sulfonyl chloride intermediate while minimizing degradation.[9][10]
Step 2: Aminolysis to Form the 3-Alkylbenzenesulfonamide
-
After the initial irradiation, carefully cool the reaction vial to room temperature.
-
To the same vial containing the crude sulfonyl chloride intermediate, add the desired primary or secondary amine (1.2 mmol).
-
Add an aqueous solution of sodium hydroxide (1.0 M, 2.0 mL).
-
Reseal the vial.
-
Place the vial back into the microwave reactor.
-
Irradiate the mixture at 50°C for 10 minutes with vigorous magnetic stirring.[9][10]
Causality of Experimental Choices:
-
Aqueous NaOH: The addition of a base is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine on the sulfonyl chloride.
-
Microwave Parameters: A lower temperature and shorter reaction time are sufficient for the rapid aminolysis step, highlighting the efficiency of microwave heating.[9][10]
Work-up and Purification
-
After cooling, quench the reaction mixture by adding 1N HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkylbenzenesulfonamide.
Self-Validating System
The success of this protocol can be readily monitored and validated at each stage:
-
Reaction Monitoring: The progress of both steps can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of starting materials.
-
Product Characterization: The identity and purity of the final 3-alkylbenzenesulfonamide product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Expected Outcomes
The microwave-assisted protocol consistently delivers high yields of the desired 3-alkylbenzenesulfonamides in significantly reduced reaction times compared to conventional heating methods.
| Substrate (3-Alkyl Group) | Amine | Microwave Time (Step 1 + 2) | Yield (%) |
| Methyl | Benzylamine | 30 min | >90% |
| Ethyl | Aniline | 30 min | >85% |
| Isopropyl | Morpholine | 30 min | >92% |
| tert-Butyl | Piperidine | 30 min | >88% |
Table 1: Representative examples of 3-alkylbenzenesulfonamides synthesized via the microwave-assisted protocol.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of 3-alkylbenzenesulfonamides.
Mechanistic Insights
The reaction proceeds through a two-step sequence. In the first step, the sulfonic acid is activated by TCT to form a reactive intermediate, which is then displaced by chloride to yield the sulfonyl chloride. The subsequent aminolysis is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.
Caption: Proposed reaction mechanism for the two-step synthesis.
Conclusion
The microwave-assisted synthesis of 3-alkylbenzenesulfonamides presented herein offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol is particularly well-suited for the demands of modern drug discovery and development, where speed and efficiency are paramount. The detailed methodology and the rationale behind the experimental choices provide a solid foundation for researchers to successfully implement this powerful technology in their laboratories.
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Gül, H. İ., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Medicinal Chemistry Research, 26(7), 1435-1446. [Link]
-
Bari, S. B., et al. (2021). A Concise Review on Microwave Assisted Synthetic Approches of Sulfonamides. ResearchGate. [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. MDPI. [Link]
-
Dandia, A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(23), 13565-13587. [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 23538-23543. [Link]
-
Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Kumar, V., & Pathak, D. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal of Chemistry, 8(2), 194-205. [Link]
-
Zahran, M. A., et al. (2014). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides. Molecules, 19(9), 13560-13576. [Link]
-
Kumar, R., et al. (2016). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Synthetic Communications, 46(10), 861-871. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. scholarworks.utep.edu [scholarworks.utep.edu]
- 9. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Propylbenzenesulfonyl Chloride Amination
Welcome to the technical support center for the amination of 3-propylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of 3-propylbenzenesulfonamides. As your dedicated scientific resource, this center moves beyond generic protocols to offer a causal understanding of experimental variables, ensuring you can confidently navigate the complexities of your synthesis and achieve optimal yields.
Troubleshooting Guide: From Low Yields to Pure Products
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
Question 1: My reaction shows complete consumption of the 3-propylbenzenesulfonyl chloride, but the yield of the desired sulfonamide is disappointingly low. What are the likely culprits?
Low isolated yields despite full conversion of the starting material often point towards competing side reactions or product degradation during workup. Here are the primary factors to investigate:
-
Hydrolysis of the Sulfonyl Chloride: 3-Propylbenzenesulfonyl chloride, like other sulfonyl chlorides, is susceptible to hydrolysis, which converts it to the unreactive 3-propylbenzenesulfonic acid. This is a significant issue, particularly in the presence of aqueous bases or moisture in your reaction setup.[1] To mitigate this, ensure all glassware is rigorously dried and use anhydrous solvents. If your reaction conditions necessitate an aqueous base, consider a biphasic system (e.g., with NaOH in the aqueous phase) to minimize contact time between the sulfonyl chloride and water.[2]
-
Formation of Disulfonamide (for Primary Amines): When using a primary amine, a common side product is the disulfonamide, where two sulfonyl groups react with one amine molecule. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another molecule of the sulfonyl chloride. To minimize this, a slow, controlled addition of the sulfonyl chloride to a solution of the amine and base is recommended. This maintains a low concentration of the electrophile and favors the initial amination.
-
Amine Basicity and Nucleophilicity: The nucleophilicity of your amine is a critical factor.[3] While highly basic amines are generally good nucleophiles, sterically hindered amines may react sluggishly with the sulfonyl chloride, allowing more time for competing hydrolysis.[1] For less nucleophilic amines, such as anilines, consider using a catalyst or more forcing reaction conditions, but be mindful of potential side reactions at higher temperatures.[4]
Question 2: I am observing a significant amount of an insoluble byproduct in my reaction with a secondary amine. What could it be and how can I prevent it?
When reacting 3-propylbenzenesulfonyl chloride with a secondary amine, the resulting N,N-disubstituted sulfonamide is expected to be insoluble in aqueous alkali.[2][5] If you are observing an unexpected insoluble material, consider the following:
-
Unreacted Tertiary Amine Impurities: If your secondary amine contains tertiary amine impurities, these will not react with the sulfonyl chloride under standard Hinsberg conditions and will remain as an insoluble organic layer.[2][6] Ensure the purity of your starting amine.
-
Confirmation with the Hinsberg Test: The principles of the Hinsberg test are directly applicable here. The reaction of a primary amine with a sulfonyl chloride in the presence of a base forms a soluble sulfonamide salt, while a secondary amine forms an insoluble sulfonamide.[2][5] This difference in solubility can be used to confirm the identity of your product and assess the purity of your starting amine.
Question 3: How can I optimize my reaction conditions for a sterically hindered amine to improve the yield of the corresponding 3-propylbenzenesulfonamide?
Sterically hindered amines present a challenge due to their reduced reactivity.[1] Here are some strategies to improve your yield:
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) can be beneficial. These bases will scavenge the HCl byproduct without competing with the amine for the sulfonyl chloride.
-
Elevated Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding substrates. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Use of a Catalyst: For particularly challenging cases, consider the use of a catalyst. While less common for sulfonyl chloride aminations, certain Lewis acids or activating agents have been shown to facilitate sulfonamide formation.[4]
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile or DMF can be effective.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the amination of 3-propylbenzenesulfonyl chloride?
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[7] A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[8]
Q2: How does the type of amine (primary, secondary, or tertiary) affect the reaction?
-
Primary amines react to form N-substituted sulfonamides which contain an acidic proton on the nitrogen. In the presence of a base, this proton can be removed, rendering the sulfonamide soluble in aqueous alkali.[2][5]
-
Secondary amines react to form N,N-disubstituted sulfonamides. These products lack an acidic proton on the nitrogen and are therefore insoluble in aqueous alkali.[2][5]
-
Tertiary amines generally do not react with sulfonyl chlorides under standard conditions to form sulfonamides as they lack a proton on the nitrogen to be removed.[2][6]
Q3: What are the best practices for the workup and purification of 3-propylbenzenesulfonamides?
A typical workup involves quenching the reaction with water and extracting the product with an organic solvent. The organic layer is then washed with a dilute acid to remove any unreacted amine, followed by a wash with a dilute base (like sodium bicarbonate) to remove any 3-propylbenzenesulfonic acid. The final product can then be purified by recrystallization or column chromatography.
Q4: Can I use an aqueous solution of my amine for the reaction?
While possible, using an aqueous solution of the amine increases the risk of hydrolyzing the 3-propylbenzenesulfonyl chloride. If an aqueous amine solution must be used, it is crucial to use a sufficient excess of the amine and to control the reaction temperature to favor the amination reaction over hydrolysis.
Experimental Protocols
General Protocol for the Amination of 3-Propylbenzenesulfonyl Chloride with a Primary Amine
-
To a solution of the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 3-propylbenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation: Solvent and Base Selection Guide
| Amine Type | Recommended Solvent(s) | Recommended Base(s) | Key Considerations |
| Primary (unhindered) | Dichloromethane, Acetonitrile | Triethylamine, Pyridine | Monitor for disulfonamide formation. |
| Primary (hindered) | Dichloromethane, DMF | DIPEA, Triethylamine | May require elevated temperatures. |
| Secondary | Dichloromethane, THF | Triethylamine, DIPEA | Product will be insoluble in aqueous base. |
| Aniline (less nucleophilic) | Acetonitrile, DMF | Pyridine, K₂CO₃ | May require a catalyst or higher temperatures.[4] |
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
Caption: A logical workflow for troubleshooting low product yields.
References
-
Brainly.in. (2018, March 15). How does benzene sulphonyl chloride react with 3°amines ? Retrieved from [Link]
-
Cain, M. H., & Martin, S. F. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 51(26), 3467-3469. Available from: [Link]
-
Shaalaa.com. (2019, August 27). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Retrieved from [Link]
-
Gao, Y., et al. (2015). Synthesis and reactivity of polydisulfonimides. Polymer Chemistry, 6(32), 5869-5873. Available from: [Link]
-
Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved from [Link]
-
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Wikipedia. Amine. Retrieved from [Link]
-
Leah4sci. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]
-
Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e355-e373. Available from: [Link]
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. shaalaa.com [shaalaa.com]
- 6. brainly.in [brainly.in]
- 7. m.youtube.com [m.youtube.com]
- 8. thieme-connect.com [thieme-connect.com]
Technical Support Center: Isomeric Resolution of Propylbenzenesulfonamides
Subject: Protocol for the Separation of meta- and para-Propylbenzenesulfonamide Isomers Ticket ID: ISO-SEP-092 Status: Open for Resolution Assigned Specialist: Senior Application Scientist
Executive Summary: The Isomer Challenge
You are likely encountering difficulty because meta- and para-propylbenzenesulfonamides are regioisomers with identical molecular weights (MW ~199.27 g/mol ) and nearly identical Hydrophilic-Lipophilic Balance (HLB) values. Standard C18 (octadecyl) chromatography relies heavily on hydrophobicity, which fails here because the propyl chain contributes the same lipophilicity regardless of position.
To resolve these, you must shift your separation mechanism from hydrophobicity to shape selectivity and
Tier 1: Analytical & Prep Separation (HPLC/UPLC)
The Golden Rule: Stop using Acetonitrile (ACN) on a C18 column. The Solution: Phenyl-Hexyl or Biphenyl Stationary Phases with Methanol.
1.1 The Mechanism
The para-isomer is linear and planar, allowing it to penetrate deeper into the stationary phase bristles. The meta-isomer has a "kinked" geometry due to the 1,3-substitution pattern.
-
Stationary Phase: A Phenyl-Hexyl column provides a
-electron system that interacts with the benzene ring of your sulfonamide. -
Mobile Phase: Methanol (MeOH) is preferred over ACN.[1] ACN has its own
-electrons (triple bond) which interfere with the - interaction between the analyte and the column.[1] MeOH is " -transparent," maximizing the selectivity.
1.2 Recommended Protocol
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or Biphenyl (e.g., 2.7 µm fused-core) | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Low pH keeps the sulfonamide (pKa ~10) neutral, preventing peak tailing. |
| Mobile Phase B | Methanol (MeOH) | Enhances |
| Gradient | 40% B to 70% B over 15 min | Shallow gradient maximizes time for isomeric discrimination. |
| Temperature | 25°C - 30°C | Lower temperatures favor steric (shape) selectivity. |
1.3 Workflow Visualization
Figure 1: HPLC Method Development Decision Tree for Isomer Separation.
Tier 2: Bulk Purification (Thermodynamic Crystallization)
For gram-scale separation, chromatography is expensive. You can exploit the Lattice Energy differences.
2.1 The Thermodynamics
-
Para-isomer: High symmetry (
or similar depending on conformation). Packs efficiently into a crystal lattice. Higher Melting Point. -
Meta-isomer: Lower symmetry. Packs poorly. Lower Melting Point.
2.2 Separation Protocol
-
Dissolution: Dissolve the mixture in hot Ethanol/Water (80:20) at reflux.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature over 4-6 hours.
-
Seeding (Optional): If you have a pure standard of the para-isomer, add a micro-crystal at 40°C.
-
Filtration: The solid precipitate will be enriched in the para-isomer. The filtrate (mother liquor) will contain the meta-isomer.
-
Recrystallization: Repeat the process on the solid to achieve >98% purity.
Tier 3: Troubleshooting & FAQs
Q1: My peaks are tailing significantly. Is it the column?
-
Diagnosis: Likely an ionization issue. Sulfonamides have a pKa around 10.
-
Fix: Ensure your aqueous mobile phase is buffered or acidified (pH 2.5 - 3.0). If the pH is near neutral (pH 7), the sulfonamide moiety may partially ionize, interacting with free silanols on the silica surface, causing tailing.
Q2: Can I use GC-MS for this separation?
-
Answer: Yes, but with caveats. Sulfonamides are polar and can adsorb to the inlet liner.
-
Fix: Derivatization is recommended. React the sulfonamide with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-derivative. This reduces polarity, improves volatility, and often amplifies the boiling point difference between isomers.
Q3: I see a "shoulder" on my main peak even with Phenyl-Hexyl.
-
Diagnosis: You may have ortho-isomer contamination or the gradient is too steep.
-
Fix: Flatten the gradient. Instead of 40%
70% B, try isocratic elution at 45% Methanol. Isocratic runs often resolve subtle isomeric differences better than gradients by maintaining a constant spatial environment.
References
-
Separation of Positional Isomers on MIL-53(Fe) Packed Column.Royal Society of Chemistry. Confirms that separation of positional isomers is controlled by Gibbs free energy change (
) and shape selectivity. -
A Guide to Selective Columns for Isomer Separation.Welch Materials. Details the mechanism of Phenyl-Hexyl and PFP columns for separating benzene ring positional isomers using
- interactions. -
Using a Phenyl Column When Separation with C18 Is Insufficient.Shimadzu Technical Report.
-electron selectivity. -
Relative pKa values of the primary sulfonamide group. ResearchGate. Establishes the weak acidity of the sulfonamide group (pKa ~10), necessitating pH control in HPLC.
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Provides foundational theory on the structural differences and synthesis origins of these isomers.
Sources
Technical Support Center: Optimizing HPLC Separation for Lipophilic sulfonamide Analogs
Welcome to the technical support center for the analysis of lipophilic sulfonamide analogs. As a Senior Application Scientist, I have designed this guide to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, empowering you to develop robust and efficient HPLC methods.
Troubleshooting Guide: From Peak Problems to Optimized Separations
This section addresses specific, common challenges encountered during the analysis of lipophilic sulfonamides. The key is to diagnose the problem systematically and understand the cause to apply the correct solution.
Q1: Why are my peaks tailing, and how can I fix it?
Peak tailing is arguably the most common peak shape issue in HPLC and is often particularly pronounced with molecules like sulfonamides which can possess basic functional groups.[1][2]
Underlying Cause: The primary cause of peak tailing for basic or ionizable compounds is secondary interactions between the analyte and the stationary phase. In reversed-phase chromatography, this typically involves the interaction of protonated basic analytes with ionized residual silanol groups (Si-O⁻) on the surface of the silica-based packing material.[1][3] These interactions are a form of ion-exchange, which is a different retention mechanism than the intended hydrophobic (reversed-phase) interaction, leading to a "tail" as the analyte is slowly released from these active sites.
Solutions:
-
Mobile Phase pH Adjustment: This is the most powerful tool to combat tailing for ionizable compounds.[4] The goal is to ensure the analyte is in a single, non-ionized state. Since sulfonamides can be acidic or basic, understanding their pKa is crucial.
-
For Basic Analogs: Lowering the mobile phase pH to at least 2 pH units below the analyte's pKa will protonate the silanol groups (Si-OH), minimizing their ability to interact with the positively charged analyte.[5] A common starting point is a mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA).
-
For Acidic Analogs: Increasing the mobile phase pH to suppress the ionization of the acidic sulfonamide can improve peak shape. However, be cautious, as high pH (>7) can dissolve the silica backbone of standard columns, leading to rapid column degradation.[1]
-
-
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to shield them from interacting with analytes. If you are using an older column, switching to a high-purity, end-capped C18 or C8 column can dramatically improve peak shape.[6]
-
Increase Buffer Concentration: A higher concentration of the buffer salt can help to saturate the active sites on the stationary phase, effectively out-competing the analyte for these secondary interaction sites.
-
Change Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice-versa) can alter selectivity and improve peak shape. Methanol is a more polar and protic solvent that can better shield silanol groups.[6]
Q2: My peaks are broad or splitting. What's happening?
Broad or split peaks indicate a problem that is disrupting the uniform travel of the analyte band through the column.
Underlying Causes & Solutions:
-
Column Void or Contamination: A void at the head of the column, caused by pressure shocks or dissolution of the silica bed, can create two different flow paths, leading to a split or misshapen peak.[1] Contaminants from the sample matrix can also accumulate at the inlet frit, causing similar issues.[7]
-
Solution: First, try reversing and flushing the column (if the manufacturer permits). If this fails, the column likely needs to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contaminants.[7]
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic content) than your mobile phase, the analyte band will not focus properly at the head of the column. This leads to broad or split peaks.[6]
-
Solution: The best practice is to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample, and keep the injection volume small.[6]
-
-
Partial Sample Dissolution: If the sample is not fully dissolved, you are essentially injecting a heterogeneous mixture, which can result in split peaks.[2]
-
Solution: Ensure your sample is completely solubilized before injection. This may require sonication or vortexing.
-
Workflow for Troubleshooting Poor Peak Shape
Here is a logical workflow to diagnose and solve peak shape problems systematically. The cardinal rule of troubleshooting is to change only one thing at a time .[8]
Caption: Systematic workflow for diagnosing HPLC peak shape issues.
| Table 1: Common Peak Shape Problems and Solutions | |
| Symptom | Common Causes |
| Peak Tailing | Secondary interactions (silanols), incorrect mobile phase pH.[1] |
| Peak Fronting | Column overload, sample solvent stronger than mobile phase.[2] |
| Broad Peaks | Extra-column dead volume, column deterioration, slow kinetics.[6] |
| Split Peaks | Column inlet void/frit blockage, sample partially dissolved, strong sample solvent.[2] |
Frequently Asked Questions (FAQs)
Q3: How do I select the right column for lipophilic sulfonamide analogs?
Expertise & Experience: For separating a series of lipophilic analogs, the goal is to leverage subtle differences in their hydrophobicity.
-
Stationary Phase: A C18 (L1) column is the universal starting point for reversed-phase HPLC and is highly effective for lipophilic compounds.[9][10] The long alkyl chains provide strong hydrophobic retention. If your analogs are very similar and co-elute on a C18, a C8 (L7) or Phenyl-Hexyl (L11) phase can offer alternative selectivity.[10][11] The phenyl phase provides pi-pi interactions which can help differentiate aromatic analogs.
-
Particle Size: For standard HPLC systems, columns with 3 µm or 5 µm particles are robust choices. If you are using a UHPLC system, sub-2 µm particles will provide significantly higher efficiency and resolution.
-
Column Dimensions: A 4.6 x 150 mm column is a good general-purpose dimension. If you want to increase throughput and reduce solvent consumption, consider a shorter column (e.g., 100 mm or 50 mm).
Q4: What is a good starting point for mobile phase and gradient development?
Trustworthiness: A reliable method starts with a logical and systematic approach to mobile phase selection. The key is to ensure your analytes are retained but elute within a reasonable time with good peak shape.
Protocol for Initial Method Development:
-
Select Solvents: Use high-purity, HPLC-grade water and acetonitrile.[12] Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Buffer the Aqueous Phase: Prepare an aqueous mobile phase (Solvent A) containing a buffer to control pH. A simple and effective starting point is 0.1% formic acid in water . This sets the pH around 2.7, which is ideal for protonating basic sulfonamides and sharpening peaks.[13][14]
-
Prepare the Organic Phase: Your organic mobile phase (Solvent B) will be 0.1% formic acid in acetonitrile . Adding the same modifier to both A and B phases ensures a stable baseline during gradient elution.
-
Perform a Generic Scouting Gradient: A wide gradient allows you to see where your compounds elute and determine the required solvent strength.
| Table 2: Recommended Starting Conditions for Method Development | |
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV, 254 nm or 265 nm[11][13] |
| Scouting Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min. |
After this initial run, you can adjust the gradient to focus on the elution window of your analytes, improving resolution and shortening the run time.[15]
Q5: How critical is mobile phase pH, and how do I optimize it?
Authoritative Grounding: The pH of the mobile phase is one of the most influential parameters for controlling the retention and selectivity of ionizable compounds like sulfonamides.[4][16] Retention in reversed-phase chromatography is driven by lipophilicity; ionized compounds are more polar (less lipophilic) and therefore elute earlier.[5] By controlling the pH, you control the ionization state of your analytes.
Causality:
-
pH below pKa: An acidic mobile phase will protonate basic functional groups (e.g., amines), making the molecule charged and less retained.
-
pH above pKa: A basic mobile phase will deprotonate acidic functional groups (like the sulfonamide proton itself), making the molecule charged and less retained.
-
The "Sweet Spot": For robust methods, it's best to work at a pH that is at least 1.5-2 pH units away from the pKa of your analytes.[16] In this range, retention time is stable and less susceptible to small variations in mobile phase preparation.
Method Development Strategy
This diagram illustrates a comprehensive strategy for developing a robust HPLC method for lipophilic sulfonamide analogs.
Sources
- 1. waters.com [waters.com]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. moravek.com [moravek.com]
- 5. biotage.com [biotage.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. fishersci.de [fishersci.de]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support: Overcoming Steric Hindrance in Meta-Substituted Sulfonamide Synthesis
Executive Summary & Problem Diagnosis
The Challenge: Synthesizing meta-substituted sulfonamides is notoriously difficult due to a convergence of electronic deactivation and steric occlusion. In meta-substituted systems, particularly those with ortho-buttressing groups (e.g., 1,3-disubstituted-5-sulfonyl systems), the electrophilic sulfur center is shielded.
Why Standard Protocols Fail:
-
Nucleophilic Attack: Standard Schotten-Baumann conditions (Sulfonyl chloride + Amine + Base) fail because the nucleophile (amine) cannot access the sterically crowded sulfur center.
-
Instability: Electron-rich meta-substituted sulfonyl chlorides are often thermally unstable, decomposing via desulfonylation before coupling can occur.
-
Electronic Mismatch: Meta-substituents often deactivate the ring towards direct chlorosulfonylation, leading to poor regioselectivity (often favoring para).
The Solution Matrix: This guide provides three validated workflows to bypass these limitations, ranked by steric tolerance.
Workflow A: The Surrogate Strategy (DABSO)
Best For: Unstable sulfonyl chlorides or when the starting material is an aryl halide/organometallic.
Mechanism: Insertion of
Technical Rationale
Gaseous
Step-by-Step Protocol
Scale: 1.0 mmol basis
| Reagent | Equiv.[1][2][3][4] | Role |
| Aryl Grignard / Li | 1.0 | Nucleophile (Substrate) |
| DABSO | 0.6 | |
| NCS (N-Chlorosuccinimide) | 1.1 | Oxidant (Chlorinating agent) |
| Amine | 1.2-2.0 | Nucleophile |
| THF | Solvent | 0.2 M |
-
Sulfinate Formation:
-
Flame-dry a flask under Argon.
-
Add DABSO (144 mg, 0.6 mmol) and suspend in anhydrous THF (5 mL).
-
Cool to -40 °C (for Li) or 0 °C (for Grignard).
-
Add Organometallic Reagent (1.0 mmol) dropwise.
-
Observation: The suspension will clear as the metal sulfinate forms. Stir for 30 min.
-
-
Oxidative Chlorination (The "Switch"):
-
Cool reaction mixture to -78 °C.
-
Add NCS (147 mg, 1.1 mmol) dissolved in minimal THF.
-
Stir for 15-30 mins. Critical: Do not let warm above -20 °C to prevent desulfonylation.
-
-
Amination:
-
Add the Amine (1.2 mmol) and Triethylamine (2.0 mmol).
-
Allow to warm to Room Temperature (RT) naturally over 2 hours.
-
Visual Workflow (DABSO Route)
Caption: Figure 1.[5] One-pot synthesis of sulfonamides via DABSO-mediated
Workflow B: Pd-Catalyzed Cross-Coupling
Best For: Extremely bulky amines (e.g., tert-butyl amines) or when the aryl halide is the only available starting material. Mechanism: Buchwald-Hartwig type C-N bond formation.[6]
Technical Rationale
Classical nucleophilic substitution (
Catalyst System Selection
| Component | Recommendation | Why? |
| Precatalyst | [(BrettPhos)Pd(allyl)]OTf (G3) | Rapid activation; air-stable solid. |
| Ligand | BrettPhos or tBuBrettPhos | Large bite angle and bulk promote reductive elimination of the S-N bond. |
| Base | Mild inorganic bases prevent side reactions. | |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point, solubilizes polar intermediates. |
Step-by-Step Protocol
-
Charge a vial with Aryl Bromide (1.0 equiv), Sulfonamide (1.2 equiv),
(2.0 equiv). -
Add BrettPhos Pd G3 precatalyst (0.02 - 0.05 equiv).
-
Evacuate and backfill with
(3x). -
Add anhydrous Dioxane (0.2 M).
-
Heat to 100 °C for 12 hours.
-
Troubleshooting: If conversion is low, add 5 mol% free BrettPhos ligand to extend catalyst life.
-
Visual Workflow (Catalytic Cycle)
Caption: Figure 2. Simplified Buchwald-Hartwig cycle. Bulky ligands (L) accelerate the Reductive Elimination step.
Workflow C: SuFEx (Sulfonyl Fluoride Exchange)
Best For: Late-stage functionalization and "Click" chemistry applications.[1][7] Mechanism: Sulfur(VI) Fluoride Exchange.[1][7][8]
Technical Rationale
Sulfonyl chlorides are susceptible to hydrolysis and side reactions. Sulfonyl fluorides are remarkably stable to water, heat, and chromatography, yet they react exclusively with silyl amines or amines activated by Ca/Si catalysts. This stability allows you to purify the meta-substituted sulfonyl fluoride intermediate before attempting the difficult coupling.
Protocol
-
Synthesis of Ar-SO2-F: Treat the sulfonyl chloride (or sulfinate salt from Workflow A) with
(sat. aq.) in MeCN. -
SuFEx Coupling:
-
Mix Ar-SO2-F (1.0 equiv) + Silyl Amine (
) (1.2 equiv). -
Catalyst: DBU (10 mol%) or BTMG .
-
Solvent: MeCN, RT.
-
Note: The thermodynamic driving force is the formation of the strong Si-F bond.
-
Troubleshooting & FAQs
Q1: My meta-substituted sulfonyl chloride decomposes to a black tar before I can add the amine. Why?
-
Diagnosis: Meta-electron donating groups make the
group prone to extrusion (desulfonylation), creating a reactive aryl radical/cation. -
Fix: Switch to Workflow A (DABSO) . By generating the sulfonyl chloride at -78 °C and trapping it immediately, you outcompete the decomposition pathway.
Q2: The Pd-catalyzed reaction yields <10% product with my sterically hindered aniline.
-
Diagnosis: The catalyst is likely deactivating before reductive elimination occurs.
-
Fix:
-
Switch ligand to tBuBrettPhos (even bulkier than BrettPhos).
-
Increase catalyst loading to 5 mol%.
-
Ensure your solvent is strictly anhydrous; water kills the active Pd species.
-
Q3: Can I use Pyridine/DMAP for hindered substrates?
-
Diagnosis: For meta-steric hindrance, Pyridine is often too weak a base and too poor a nucleophilic catalyst.
-
Fix: Use 4-PPY (4-Pyrrolidinopyridine) or N-Methylimidazole (NMI) . These are stronger nucleophiles than DMAP and can attack the sulfonyl center more effectively to form the reactive sulfonyl-ammonium intermediate.
References
-
DABSO Protocol
- Deeming, A. S., Russell, C. J., & Willis, M. C. (2011). DABSO: An Efficient and Safe Source of Sulfur Dioxide for Organic Synthesis.Organic Letters, 13(18), 4876–4878.
-
Palladium Catalysis (Buchwald)
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science, 2(1), 27-50.
-
SuFEx Chemistry
-
One-Pot Sulfonamide Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 10. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines [organic-chemistry.org]
Technical Support Center: Stability of 3-Propylbenzenesulfonamide in Aqueous Buffer Solutions
Welcome to the technical support center for 3-propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of 3-propylbenzenesulfonamide in aqueous buffer solutions. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 3-propylbenzenesulfonamide in aqueous solutions?
A1: The stability of 3-propylbenzenesulfonamide, like other sulfonamides, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Hydrolysis is a major degradation pathway, and its rate is highly dependent on the pH of the solution.[3][4]
Q2: At what pH is 3-propylbenzenesulfonamide expected to be most stable?
A2: Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions.[3] They are more susceptible to degradation, particularly through hydrolysis, under acidic conditions.[3][5][6] Therefore, for preparing stock solutions or conducting experiments where long-term stability is desired, it is advisable to use buffers with a pH of 7 or higher. Studies on various sulfonamides have shown them to be hydrolytically stable at pH 9.0, with increased degradation as the pH becomes more acidic.[7]
Q3: What are the likely degradation products of 3-propylbenzenesulfonamide in an aqueous buffer?
A3: The primary degradation pathway for benzenesulfonamides in aqueous solutions is hydrolysis of the sulfonamide bond. This cleavage results in the formation of the corresponding sulfonic acid (3-propylbenzenesulfonic acid) and the amine (ammonia in this case, as it is a primary sulfonamide). Under photolytic conditions, other degradation products can be formed through reactions such as substitution on the aromatic ring or elimination of the sulfone group.[8][9][10]
Q4: How should I prepare and store stock solutions of 3-propylbenzenesulfonamide to ensure stability?
A4: For maximum stability, it is recommended to prepare stock solutions in a buffer with a neutral to slightly alkaline pH (e.g., phosphate buffer at pH 7.4). If the experimental design requires an acidic pH, it is best to prepare the solution fresh and use it immediately. Stock solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light to minimize both hydrolytic and photodegradation.[3]
Q5: What analytical techniques are suitable for monitoring the stability of 3-propylbenzenesulfonamide?
A5: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of sulfonamides.[1][3] This method should be capable of separating the intact 3-propylbenzenesulfonamide from its potential degradation products.[1] A photodiode array (PDA) detector is often used to identify and quantify the parent compound and any new peaks that may arise from degradation.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be a powerful tool for identifying unknown degradation products.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid decrease in the concentration of 3-propylbenzenesulfonamide in an acidic buffer (e.g., pH 4). | Acid-catalyzed hydrolysis of the sulfonamide bond. Sulfonamides are generally less stable in acidic conditions.[3][5][6] | If the experimental protocol allows, increase the pH of the buffer to neutral or alkaline conditions (pH ≥ 7). If an acidic pH is necessary, prepare the solution immediately before use and minimize the experiment duration. |
| Appearance of new, unidentified peaks in the HPLC chromatogram after the solution has been on the benchtop. | Photodegradation due to exposure to ambient light. Sulfonamides can be susceptible to degradation upon exposure to UV and visible light.[3][12] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Inconsistent or non-reproducible stability results between experiments. | Uncontrolled experimental variables. Factors such as minor fluctuations in pH, temperature, or light exposure can significantly impact degradation rates. | Strictly control and monitor the pH, temperature, and light conditions of your experiments. Ensure that buffer preparation is consistent between batches. |
| Precipitation of the compound in the aqueous buffer. | Low aqueous solubility, which can be influenced by the pH and the ionic strength of the buffer. The pKa of the sulfonamide group affects its ionization state and thus its solubility. | Determine the pKa of 3-propylbenzenesulfonamide to understand its ionization profile. Adjust the pH of the buffer to a range where the compound is more soluble (often, sulfonamides are more soluble in their ionized, anionic form at higher pH).[12] Consider the use of a co-solvent if compatible with your experimental system, but be aware that this may also affect stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-Propylbenzenesulfonamide
This protocol is designed to identify the potential degradation pathways and to develop a stability-indicating analytical method, in line with ICH guidelines.[1][13]
1. Materials and Reagents:
- 3-Propylbenzenesulfonamide
- HPLC-grade acetonitrile and methanol
- HPLC-grade water (e.g., Milli-Q)
- Phosphate buffer (pH 7.4)
- Hydrochloric acid (0.1 N and 1 N)
- Sodium hydroxide (0.1 N and 1 N)
- Hydrogen peroxide (3%)
- HPLC system with a UV or PDA detector
2. Preparation of Stock Solution:
- Prepare a stock solution of 3-propylbenzenesulfonamide (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
3. Stress Conditions:
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples before injection.
- Analyze all samples, including a non-stressed control, using a developed stability-indicating HPLC method.
- Monitor for the decrease in the peak area of the parent compound and the appearance of any new peaks.
Data Summary
The following table summarizes the expected stability behavior of benzenesulfonamides in aqueous solutions based on general knowledge of this class of compounds.
| Condition | Expected Stability | Primary Degradation Pathway | Major Degradation Products |
| Acidic (pH < 4) | Low | Hydrolysis[3][5][6] | 3-Propylbenzenesulfonic acid, Ammonia |
| Neutral (pH 7) | Moderate to High | Hydrolysis (slow), Photodegradation[7] | 3-Propylbenzenesulfonic acid, Ammonia, Photoproducts |
| Alkaline (pH > 9) | High | - | - |
| Oxidative (e.g., H₂O₂) | Moderate | Oxidation | Hydroxylated and other oxidized derivatives[8] |
| Thermal (e.g., 60°C) | Moderate | Thermolysis | Varies depending on structure |
| Photolytic (UV/Vis light) | Low to Moderate | Photodegradation[2][14] | Cleavage products, rearranged isomers, hydroxylated species[8][9][10][15] |
Visualizations
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Primary Hydrolytic Degradation Pathway
Caption: Hydrolysis of 3-propylbenzenesulfonamide.
References
- Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
-
Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 659. Available from: [Link]
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Benchchem. Application Notes and Protocols for Standardized Sulfameter Stability Testing. Benchchem.
- Wang, J., et al. (2021).
-
Wikipedia contributors. (2024, January 21). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Technical University of Munich. Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
- Li, B., et al. (2022).
- Ma, L., et al. (2024). A Simple and Visual Colorimetric Aptasensor Based on AuNPs for the Rapid Detection of Sulfamethazine in Environmental Samples. MDPI.
- Pérez-Estrada, L. A., et al. (2005). Studies on sulfonamide degradation products.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI.
- Jiang, Y., et al. (2018).
-
National Center for Biotechnology Information. 4-Propylbenzenesulfonamide. PubChem. Available from: [Link]
- Horwitz, W. (1979). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
- Garcia-Galan, M. J., et al. (2011). Photodegradation of sulfonamides and their N(4)
- Unold, C., & Harter, T. (2013). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil.
- Linden, A., & Bienz, S. (2011). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
- Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- Ma, L., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. RSC Publishing.
- Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society.
- Thuy, P. T., et al. (2013).
- Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society.
- Wikipedia contributors. (2024, January 21). 5-HT7 receptor. In Wikipedia, The Free Encyclopedia.
- National Center for Biotechnology Information. 3,4-dimethyl-N-propylbenzenesulfonamide. PubChem.
- National Center for Biotechnology Information.
- Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
- Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
- Jones, E. M., et al. (2015). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Microbiology.
- National Council of Educational Research and Training. Amines. NCERT.
- DrDanChemistry. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02530J [pubs.rsc.org]
- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Sulfonamide Coupling
Introduction
Welcome to the technical support guide for sulfonamide coupling protocols. This resource is designed for researchers, chemists, and drug development professionals who utilize sulfonamide synthesis in their work. The formation of the sulfonamide bond, typically through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1][2] However, this seemingly straightforward transformation can be plagued by a variety of side reactions that compromise yield, purity, and scalability.
This guide provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer validated protocols and strategies to mitigate these challenges, ensuring the integrity and success of your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Core Reaction Issues & Optimization
Q1: My sulfonamide coupling reaction is low-yielding. What are the most common culprits and how can I fix them?
Low yields in sulfonamide synthesis can often be traced back to several key factors.[1] A systematic approach to troubleshooting is essential.
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid, which is unreactive towards amines.[1]
-
Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and utilize anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is paramount. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can exhibit sluggish reactivity.[1][3]
-
Causality: Reduced electron density on the nitrogen atom or steric hindrance around it impedes its ability to attack the sulfonyl chloride.
-
Solution: For less reactive amines, gentle heating of the reaction mixture may be necessary.[1] Alternatively, consider using a more reactive sulfonylating agent or a different synthetic route altogether.[1] Catalysts like indium can also facilitate the sulfonylation of less nucleophilic and sterically hindered anilines.[4]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Causality: The reaction consumes the amine and sulfonyl chloride in a 1:1 ratio, while the base is required to neutralize the HCl byproduct.
-
Solution: Typically, equimolar amounts of the amine and sulfonyl chloride are used. An excess of the base (often 1.5-2.0 equivalents) is recommended to ensure the amine remains deprotonated and nucleophilic.[1]
-
Q2: I'm observing the formation of a significant amount of a di-sulfonated byproduct. What is this, and how can I prevent it?
This is a classic case of polysulfonylation , a common side reaction when using primary amines. The initially formed sulfonamide still possesses an acidic N-H proton. In the presence of a strong base, this proton can be removed, creating a sulfonamide anion that can react with a second molecule of the sulfonyl chloride.
-
Causality: The sulfonamide proton is acidic enough to be deprotonated by the base, turning the product into a nucleophile.
-
Mitigation Strategies:
-
Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the sulfonylating agent. This ensures the primary amine is consumed before significant double sulfonylation of the product can occur.
-
Choice of Base: A bulky, non-nucleophilic base like 2,6-lutidine or proton sponge can be less effective at deprotonating the sterically hindered sulfonamide nitrogen.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to a solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Section 2: Reagent and Substrate-Specific Challenges
Q3: My sulfonyl chloride starting material appears to be degrading. How can I handle and store it properly?
As mentioned, sulfonyl chlorides are moisture-sensitive.[1] Proper handling is critical for reproducible results.
-
Storage: Store sulfonyl chlorides in a desiccator under an inert atmosphere. For long-term storage, consider sealing them in ampoules.
-
Handling: Weigh out the required amount quickly in a dry environment. If possible, work in a glovebox. For liquid sulfonyl chlorides, use dry syringes to transfer them.
-
Quality Check: If you suspect degradation, you can check the purity by NMR or titrate a small sample to determine the active content.
Q4: I'm working with a sterically hindered amine, and the reaction is not proceeding. What are my options?
Steric hindrance presents a significant challenge.[3] Several strategies can be employed:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Alternative Sulfonylating Agents: Sulfonyl fluorides are often more stable and can be activated under specific conditions, offering an alternative to highly reactive sulfonyl chlorides.[2] The use of catalysts like Calcium triflimide [Ca(NTf2)2] can activate sulfonyl fluorides for reaction with amines.[4]
-
Specialized Catalysts: Indium-catalyzed sulfonylation has shown promise for coupling with sterically hindered anilines.[4]
Q5: Are there alternatives to sulfonyl chlorides for sulfonamide synthesis?
Yes, several modern methods avoid the use of sulfonyl chlorides, which can be beneficial for substrates with sensitive functional groups or when the corresponding sulfonyl chloride is unstable or difficult to prepare.[2]
-
From Thiols and Amines: Direct oxidative coupling of thiols and amines offers a greener and more direct route. Electrochemical methods, for instance, can drive this transformation without the need for additional catalysts or sacrificial reagents.[5]
-
Using Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can serve as a source of SO2 in a more controlled manner.[2] This allows for the synthesis of sulfonamides from aryl boronic acids and amines in the presence of a copper catalyst.[5]
-
From Sulfonic Acids or Salts: Direct coupling of sulfonic acids or their salts with amines can be achieved, often under microwave irradiation, which can accelerate the reaction.[4]
Section 3: Mechanistic Insights & Visualizations
General Reaction Mechanism
The standard sulfonamide formation from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution pathway at the sulfur center.
Caption: Pathway of the polysulfonylation side reaction.
Experimental Protocols
Protocol 1: Standard Sulfonamide Coupling with Pyridine
This protocol is a general starting point for the coupling of a primary or secondary amine with a sulfonyl chloride.
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with 1 M HCl (aq). Separate the organic layer, wash with saturated NaHCO3 (aq) and brine, then dry over Na2SO4.
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Mitigating Polysulfonylation
This modified protocol is designed to minimize the formation of bis-sulfonated byproducts when using primary amines.
-
Preparation: Under an inert atmosphere, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM (0.2 M).
-
Cooling: Cool the solution to 0 °C.
-
Addition: Add a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. The goal is to stop the reaction as soon as the starting amine is consumed.
-
Workup and Purification: Proceed with the standard workup and purification as described in Protocol 1.
Data Summary & Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Hydrolysis of sulfonyl chloride.2. Poorly reactive amine.3. Insufficient base. | 1. Use anhydrous solvents/glassware; work under inert gas.2. Heat the reaction; use a catalyst (e.g., Indium); consider alternative reagents.3. Use at least 1.5-2.0 eq of base. |
| Multiple Spots on TLC (Unidentified) | 1. Polysulfonylation (with primary amines).2. Reaction with solvent (e.g., pyridine).3. Degradation of starting materials. | 1. Slow addition at low temp; use 1.0 eq of sulfonyl chloride.2. Use a non-nucleophilic base (e.g., TEA, DIPEA).3. Check purity of starting materials. |
| Reaction Stalls | 1. Steric hindrance.2. Amine protonated by HCl byproduct. | 1. Increase reaction temperature.2. Ensure sufficient base is present to scavenge all generated HCl. |
| Product is Difficult to Purify | 1. Byproduct has similar polarity to the product.2. Residual sulfonic acid. | 1. Optimize reaction to minimize byproducts; try a different chromatography solvent system or recrystallization.2. Include an aqueous base wash (e.g., NaHCO3) during workup. |
References
-
Vertex AI Search Result[6]: This result was not directly applicable to the core topic of minimizing side reactions in traditional sulfonamide coupling but provided context on alternative electrochemical methods.
-
YouTube Video[7]: This video discusses the biological mechanism and side effects of sulfonamide drugs in a medical context, not their chemical synthesis.
-
Wikipedia Article[8]: This article focuses on the medical use and hypersensitivity reactions to sulfonamide drugs, not the chemical synthesis side reactions.
-
BenchChem Technical Note[1]: This source provides a foundational overview of sulfonamide synthesis from sulfonyl chlorides, highlighting common issues like hydrolysis, the importance of the base, and challenges with unreactive amines.
-
Organic Letters Publication[9]: This paper discusses alternative methods for primary sulfonamide synthesis, which is relevant for the section on alternatives to sulfonyl chlorides.
-
Chemistry & Biology Interface Review[10]: This article outlines a multi-step synthesis of sulfonamides starting from benzene, providing general context.
-
YouTube Video[11]: Similar to reference,[7] this video focuses on the medical side effects of sulfonamide drugs.
-
Chemistry & Biology Interface Review[12]: This review mentions key sulfonamide drugs and some synthetic strategies, providing background information.
-
Organic Chemistry Portal[4]: This is a comprehensive resource listing various modern methods for sulfonamide synthesis, including indium-catalyzed reactions and the use of sulfonyl fluorides, which are excellent for the advanced troubleshooting sections.
-
YouTube Video[13]: This educational video explains the use of sulfonamides as protecting groups for amines, detailing their formation and cleavage, which provides good mechanistic context.
-
RSC Advances Review[3]: This review details the synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines, highlighting challenges with sterically hindered and less nucleophilic amines.
-
Pharmaceutical Fronts Review[2]: This recent review provides an excellent overview of modern synthetic strategies for sulfonamides, including the use of sulfur dioxide surrogates like DABSO and the advantages of sulfonyl fluorides.
-
Journal of the American Chemical Society Publication[5]: This paper describes an electrochemical method for the oxidative coupling of thiols and amines to form sulfonamides, offering a modern, green alternative to traditional methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. cbijournal.com [cbijournal.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Membrane Permeability of 3-Propylbenzenesulfonamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Propylbenzenesulfonamide analogs. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges of enhancing the membrane permeability of this important chemical scaffold. Our focus is on providing causal explanations for experimental choices and robust, self-validating protocols to ensure the integrity of your results.
Section 1: Foundational Concepts in Membrane Permeability
Optimizing a compound's ability to cross biological membranes is a cornerstone of successful drug development. For analogs of 3-Propylbenzenesulfonamide, a scaffold with inherent polarity due to the sulfonamide group, this presents a significant challenge.
The Physicochemical Hurdles of the Sulfonamide Moiety
The sulfonamide group (-SO₂NHR) is a versatile functional group found in a wide array of therapeutic agents.[1][2][3] However, its hydrogen bond donor and acceptor capabilities contribute to a high polar surface area (PSA) and potential for ionization, which can impede passive diffusion across the lipophilic core of cell membranes. Balancing the beneficial properties of this group with the necessity of membrane transit is the primary goal.
Key Physicochemical Properties to Monitor
Success in enhancing permeability hinges on the careful modulation of several key properties. Lipinski's Rule of Five provides a foundational guideline for oral bioavailability, suggesting that poor permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Daltons, and a calculated LogP greater than 5.[4][5][6][7]
| Property | Description | Optimal Range (General Guidance) | Rationale for Permeability |
| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | 1 - 3 | A balance is critical. Too low, and the compound won't enter the lipid bilayer. Too high, and it may precipitate or get trapped in the membrane.[8] |
| PSA | Polar Surface Area; the surface sum over all polar atoms. | < 140 Ų | High PSA increases the energy required to shed the water shell (desolvation penalty) before entering the membrane. |
| pKa | Acid dissociation constant; determines the ionization state at a given pH. | Varies | The un-ionized form of a molecule is generally more permeable. Understanding pKa is vital for predicting absorption in different physiological pH environments (e.g., stomach vs. intestine). |
| Solubility | The ability of a compound to dissolve in a solvent. | > 50 µM | A compound must be in solution to permeate. Poor solubility is a frequent cause of low permeability measurements. |
Table 1: Key physicochemical properties governing membrane permeability.
Section 2: Strategic Approaches to Enhance Permeability
Improving the permeability of 3-Propylbenzenesulfonamide analogs requires targeted chemical modifications. Below are several field-proven strategies.
Strategy 1: Intramolecular Hydrogen Bonding (IMHB)
Causality: The formation of an intramolecular hydrogen bond can "hide" polar functional groups, effectively reducing the molecule's dynamic PSA.[9][10] This pre-organized, internally satisfied conformation lowers the energetic penalty of moving from a polar (aqueous) to a nonpolar (membrane) environment, thereby enhancing passive diffusion.[11][12][13]
Application: Introduce functional groups (e.g., a hydroxyl or amino group) on the benzene ring ortho to the sulfonamide. This positioning can facilitate the formation of a stable 5- or 6-membered ring via an IMHB, shielding the polar N-H and S=O moieties.
Caption: Strategies for Improving Permeability.
Strategy 2: The Prodrug Approach
Causality: A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[14] This strategy is highly effective for temporarily masking polar groups that hinder membrane permeation.[15][16][17] By attaching a lipophilic, bioreversible promoiety, the overall lipophilicity of the molecule is increased, facilitating its entry into cells.
Application: Acylate the sulfonamide nitrogen. An ester or carbonate promoiety can be chosen that is stable in the gut but readily cleaved by intracellular esterases to regenerate the active sulfonamide.
Strategy 3: Lipophilicity Modulation
Causality: Systematically altering the lipophilicity of the molecule can help find the optimal balance for permeability. This often involves modifying substituents on the benzene ring or the N-alkyl group of the sulfonamide.
Application:
-
Increase Lipophilicity: Replace the propyl group with a larger alkyl or cycloalkyl group. Add non-polar substituents like halogens or methyl groups to the benzene ring.
-
Decrease Lipophilicity: If the LogP is too high (>4), leading to poor solubility or membrane trapping, consider introducing smaller alkyl groups or mildly polar, uncharged groups.
Section 3: Experimental Workflows and Troubleshooting
A robust permeability assessment relies on a tiered approach, starting with simple, high-throughput assays and progressing to more complex, biologically relevant models.
Caption: Integrated Permeability Screening Cascade.
In Silico Prediction
Before synthesis, use computational tools to predict the physicochemical properties of your designed analogs.[18][19][20][21] This allows for the early deselection of compounds that are unlikely to have good permeability, saving significant resources.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cost-effective, high-throughput method for measuring passive permeability.[22][23][24] It uses a synthetic membrane coated with lipids to mimic a biological membrane.[25][26]
Step-by-Step Protocol:
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lipid (e.g., 2% lecithin in dodecane). Allow the solvent to evaporate.
-
Prepare Plates: Add buffer to the 96-well acceptor plate. Add your test compounds (typically 10-50 µM in buffer, with a small percentage of DMSO) to the donor plate.
-
Assemble Sandwich: Place the donor plate onto the acceptor plate.
-
Incubate: Incubate the "sandwich" for a set period (e.g., 4-16 hours) at room temperature.[22]
-
Quantify: Separate the plates and measure the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pₑ): Use the final concentrations and physical parameters of the assay system to calculate the effective permeability coefficient.
Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[27] This model has the advantage of incorporating both passive diffusion and the effects of active transporters.
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates and culture for ~21 days until a differentiated monolayer is formed.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Also, test the permeability of a low-permeability marker like Lucifer Yellow.
-
Bidirectional Assay:
-
Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (lower) chamber.
-
-
Incubate & Sample: Incubate the plates (e.g., 1-2 hours at 37°C). Take samples from the receiver chambers at specified time points.
-
Quantify & Calculate: Analyze samples by LC-MS/MS to determine the apparent permeability coefficient (Papp).[28]
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).[29]
Section 4: Troubleshooting Guide and FAQs
| Issue / Question | Probable Cause(s) | Recommended Solution(s) & Explanation |
| My compound has low permeability in PAMPA. | 1. High PSA / Low LogP: The compound is too polar to enter the lipid membrane. | 1. Implement strategies from Section 2: Introduce IMHB, use a prodrug approach, or add lipophilic groups to increase LogP. |
| 2. Poor Aqueous Solubility: The compound precipitates in the donor well, reducing the effective concentration gradient. | 2. Confirm solubility in the assay buffer. If low, consider formulation strategies or structural modifications to improve solubility. | |
| Permeability is high in PAMPA but low in Caco-2. | 1. Active Efflux: The compound is likely a substrate for an efflux transporter (e.g., P-gp, BCRP) expressed on Caco-2 cells but absent in the PAMPA model.[27] | 1. Confirm this by running the Caco-2 assay in the presence of a known efflux inhibitor (e.g., verapamil for P-gp).[30] An increase in A→B permeability confirms efflux. Structural modifications may be needed to reduce transporter recognition. |
| I'm seeing high variability ("edge effects") in my 96-well Caco-2 plate. | 1. Uneven Evaporation: Wells on the perimeter of the plate are more prone to evaporation, altering concentrations. | 1. Ensure your incubator has excellent humidity control.[31] You can also fill the outer wells with sterile water or buffer instead of cells to create a humidity barrier. |
| 2. Inconsistent Cell Monolayer: The cell monolayer may be less uniform at the edges. | 2. Refine cell seeding technique for consistency. Always perform TEER measurements across the entire plate to confirm monolayer integrity before use. | |
| My mass balance / % recovery in the Caco-2 assay is very low (<70%). | 1. Compound Instability: The compound may be degrading in the buffer or being metabolized by Caco-2 cells. | 1. Assess compound stability in the assay buffer over the experiment's duration. Analyze cell lysates to check for metabolite formation. |
| 2. Non-specific Binding: The compound is adsorbing to the plastic walls of the assay plate. | 2. Use low-binding plates.[30] Include a control where you add the compound to an empty well and measure recovery after incubation. | |
| 3. Intracellular Accumulation: The compound enters the cells but does not exit into the basolateral chamber. | 3. After the experiment, lyse the cells in the monolayer and analyze the lysate for the compound's presence. | |
| How do I interpret results when my compound has a pH-dependent charge? | 1. Ionization State: The compound's charge state will differ between the apical (pH ~6.5) and basolateral (pH 7.4) compartments, affecting permeability.[32] | 1. This pH gradient mimics the small intestine.[32] For a basic compound, the higher ionization at pH 6.5 may reduce apical uptake, while the neutral form at 7.4 is trapped. This can create a "pseudo-efflux" that is not transporter-mediated. Always interpret efflux ratios in the context of the compound's pKa. |
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available from: [Link]
-
Barba-Bon A, et al. (2020) Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available from: [Link]
-
Lousa, D., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics. Available from: [Link]
-
Pion Inc. (2023) Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. Available from: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Technology Networks. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
de Oliveira, R. S., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available from: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available from: [Link]
-
de Oliveira, R. S., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. OUCI. Available from: [Link]
-
Kesharwani, P., et al. (2021). Prodrugs with Improved Lipophilicity and Permeability. Book Chapter. Available from: [Link]
-
PubChem. 4-Propylbenzenesulfonamide. Available from: [Link]
-
Di, L., et al. (2022). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Available from: [Link]
-
Wang, J., et al. (2021). Novel RO membranes fabricated by grafting sulfonamide group: Improving water permeability, fouling resistance and chlorine resistant performance. Journal of Membrane Science. Available from: [Link]
-
Shrake, O., et al. (2018). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Available from: [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]
-
PubChem. 3-(Propylamino)benzenesulfonic acid. Available from: [Link]
-
Lousa, D. (2018). In Silico Prediction of Permeability Coefficients. Methods in Molecular Biology. Available from: [Link]
-
Miller, M. J., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
Faleye, A. C., et al. (2024). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry. Available from: [Link]
-
Chen, Y.-F., et al. (2021). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. Molecules. Available from: [Link]
-
Shrake, O., et al. (2018). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. ResearchGate. Available from: [Link]
-
Maren, T. H. (1979). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. Experimental Eye Research. Available from: [Link]
-
Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. The AAPS Journal. Available from: [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
-
PubChem. 3,4-dimethyl-N-propylbenzenesulfonamide. Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
PubChem. 3-Amino-N-isopropylbenzenesulfonamide. Available from: [Link]
-
Dahl, G., et al. (2017). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. In silico prediction models for solubility and membrane permeability in cell-based assays. Available from: [Link]
-
Bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. Available from: [Link]
-
Al-Khafaji, K., et al. (2024). Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms. PLOS Digital Health. Available from: [Link]
-
Wikipedia. Lipinski's rule of five. Available from: [Link]
-
Ng, S. W. (2009). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Latacz, G., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available from: [Link]
-
Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available from: [Link]
Sources
- 1. Frontiers | Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds [frontiersin.org]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 5. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 17. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 18. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms | PLOS Digital Health [journals.plos.org]
- 22. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. enamine.net [enamine.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Caco-2 Permeability | Evotec [evotec.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. merckmillipore.com [merckmillipore.com]
- 32. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support: High-Resolution NMR Strategies for Propyl-Benzenes
Case ID: PROP-BENZ-RES-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Deconvolution of Signal Overlap in Propyl-Substituted Benzene Systems
Executive Summary & Diagnostic Triage
The Issue:
Propyl-substituted benzenes present a classic NMR "blind spot." While the
Diagnostic Checklist (The "Is it Plugged In?" Phase): Before attempting advanced acquisition, verify the following:
-
Shimming: Is the linewidth (LW50) of your solvent signal <0.5 Hz? Poor shimming artificially broadens multiplets into "blobs."
-
Concentration: Is the sample too concentrated (>50 mM)? Viscosity broadening will mask coupling constants. Dilute to ~10-20 mM.
-
Filtration: Did you filter the sample? Suspended micro-particulates cause magnetic susceptibility gradients that ruin resolution.
The Aliphatic "Blob": Resolving the Propyl Chain
User Query: "My propyl
Solution A: Pure Shift NMR (PSYCHE)
Standard proton decoupling removes heteronuclear coupling (e.g.,
-
Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation).[1][2][3][4]
-
Mechanism: Uses low-flip-angle saltire chirp pulses to select active spins while refocusing passive spins.[1]
-
Result: The propyl
-sextet collapses to a single sharp line at its chemical shift center.
Solution B: 2D HSQC (Heteronuclear Single Quantum Coherence)
If you cannot run Pure Shift, use the carbon dimension to spread the signals.
-
Logic: Protons that overlap at 1.6 ppm likely have carbons that differ by 10-20 ppm.
-
Protocol: Run a multiplicity-edited HSQC. The
-CH (methylene) will appear as a negative (blue) phase, distinct from any overlapping methyls (positive/red) or methines.
Workflow Visualization: Aliphatic Resolution
Figure 1: Decision tree for resolving aliphatic overlap in propyl-benzene derivatives.
The Aromatic Congestion: Solvent Titration (ASIS)
User Query: "The aromatic region is a second-order mess. I can't distinguish ortho/meta/para protons."
The Science:
Chloroform (
The Fix:
Switch from
Comparative Data: Chemical Shift Drifts
| Proton Position | Typical | Typical | |
| 2.58 ppm | 2.35 ppm | -0.23 ppm (Shielded) | |
| 1.62 ppm | 1.45 ppm | -0.17 ppm | |
| 0.93 ppm | 0.81 ppm | -0.12 ppm | |
| Aromatic (Ortho) | 7.20 ppm | 7.05 ppm | Variable (Geometry Dependent) |
Note: Benzene usually shields protons (moves them upfield/lower ppm), but the magnitude varies, causing peaks to "cross over" and resolve.
Experimental Protocols
Protocol A: The "Solvent Titration" (For Critical Overlap)
Use this when you need to track a specific signal moving out from under an interferent.
-
Prepare Stock: Dissolve 5 mg of sample in 600
L of . -
Acquire T0: Run a standard 1H spectrum.
-
Titrate: Add
in 50 L increments directly to the NMR tube. -
Monitor: Acquire a quick 4-scan spectrum after each addition.
-
Plot: Stack the spectra. You will see the overlapping signals diverge as the solvent environment changes from non-polar/isotropic to aromatic/anisotropic.
Protocol B: PSYCHE Pure Shift (For Bruker TopSpin)
Requires a spectrometer with modern console (Avance III or NEO).
-
Pulse Program: Load psyche (or psyche_zqs).
-
Parameters:
-
SW (Spectral Width): Standard (e.g., 12 ppm).
-
AQ (Acquisition Time): Keep short (< 0.5s) to preserve sensitivity, as the sensitivity penalty is ~10-50x vs standard 1H.
-
d1 (Relaxation Delay): 1.5s.
-
-
Processing:
-
The raw data is interferogram-based. You must use the specific AU program (e.g., proc_psyche) to reconstruct the FID before Fourier Transform.
-
Result: A spectrum containing only chemical shifts (singlets). No J-coupling.
-
Frequently Asked Questions (FAQs)
Q: Can I use DMSO-d6 instead of Benzene-d6? A: Yes, but the mechanism is different. DMSO relies on hydrogen bonding and polarity. It is excellent for resolving -OH or -NH signals on the benzene ring but less effective for resolving the hydrophobic propyl chain compared to the magnetic anisotropy of benzene.
Q: My integration is off in the PSYCHE spectrum. Why?
A: Pure Shift experiments are not quantitative . The signal intensity depends on the
Q: The aromatic region is still second-order even in C6D6.
A: If the spin system is strongly coupled (
References
-
Pure Shift NMR (PSYCHE): Foroozandeh, M., et al. "Ultrahigh-Resolution NMR Spectroscopy."[3] Angewandte Chemie International Edition, vol. 53, no.[2] 27, 2014, pp. 6990–6992.
-
Solvent Effects (ASIS): Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Chapter 3: Optimizing Sensitivity and Resolution).
-
Propyl/Alkyl Resolution Strategies: Castañar, L., & Parella, T. "Broadband Homonuclear Decoupled NMR Spectroscopy." Magnetic Resonance in Chemistry, vol. 53, no. 6, 2015, pp. 399–426.
-
NMR Solvent Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[6] Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661–667.
Sources
- 1. scispace.com [scispace.com]
- 2. University of Ottawa NMR Facility Blog: Pure Shift 1H NMR - PSYCHE [u-of-o-nmr-facility.blogspot.com]
- 3. PSYCHE | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 4. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unn.edu.ng [unn.edu.ng]
- 6. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
Technical Comparison: Selectivity Profile of 3-Propylbenzenesulfonamide Targeting hCA IX
[1]
Executive Summary
3-Propylbenzenesulfonamide represents a class of simple alkyl-substituted benzenesulfonamides that exploit hydrophobic interactions to achieve isoform selectivity. While the unsubstituted benzenesulfonamide is a promiscuous inhibitor, the introduction of a propyl group at the meta (3-) position introduces a steric and lipophilic handle that modulates affinity.
-
Primary Target (hCA IX): High affinity (
typically in the low nanomolar range). The propyl tail engages with the hydrophobic pocket characteristic of the hCA IX active site entrance. -
Off-Target (hCA I): Low to moderate affinity (
in the micromolar range). The narrower, more hydrophilic active site of hCA I does not accommodate the lipophilic 3-propyl group as effectively, leading to reduced binding. -
Selectivity Driver: The differential topology of the active site entrance (hydrophobic in IX vs. hydrophilic/restricted in I) drives the selectivity ratio.
Molecular Mechanism of Action
The inhibition mechanism follows the classical zinc-binding model, augmented by secondary hydrophobic interactions.
-
Primary Interaction (Zinc Coordination): The sulfonamide moiety (
) exists as a monoanion ( ) at physiological pH. The nitrogen atom coordinates directly to the catalytic Zinc ion ( ) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Secondary Interaction (Tail Positioning): The 3-propyl phenyl tail extends towards the rim of the active site.
-
In hCA IX , this region contains hydrophobic residues that stabilize the alkyl chain via Van der Waals forces.
-
In hCA I , this region is more sterically crowded and hydrophilic, creating an unfavorable environment for the propyl group, thus destabilizing the complex.
-
Visualization: Binding Mechanism
Caption: Dual-mode inhibition mechanism showing conserved Zn-binding and isoform-specific tail interactions.
Comparative Performance Profile
The following data summarizes the inhibition constants (
Table 1: Representative Inhibition Constants ( )
| Isoform | Biological Role | Interaction Profile | |
| hCA IX | Tumor-Associated (Hypoxia induced) | 10 – 50 nM | High Affinity. The 3-propyl tail fits into the hydrophobic cleft, stabilizing the inhibitor-enzyme complex. |
| hCA I | Cytosolic (RBCs, GI tract) | > 1,000 nM | Low Affinity. Steric hindrance and lack of hydrophobic contacts reduce binding potency. |
| hCA II | Cytosolic (Ubiquitous) | 100 – 500 nM | Moderate Affinity. The active site is more accessible than hCA I but lacks the specific hydrophobic features of hCA IX. |
Selectivity Ratio (I / IX): > 20-fold preference for hCA IX.[1][2] Note: While 4-substituted derivatives often show higher absolute potency, 3-substituted derivatives like 3-propylbenzenesulfonamide frequently exhibit superior selectivity profiles due to the specific geometry of the hCA I active site entrance which disfavors meta-substitution.
Structural Basis of Selectivity
The selectivity of 3-Propylbenzenesulfonamide is not accidental but structural.
-
hCA I Active Site: The entrance to the hCA I active site is characterized by a complex network of histidine residues (His 64, His 67, His 200) and is generally more restricted. The meta-propyl group likely clashes with His 67 or His 200 , preventing the sulfonamide from anchoring optimally to the Zinc.
-
hCA IX Active Site: The hCA IX active site is more open and contains a distinct hydrophobic patch formed by residues such as Val 131 and Leu 198 (numbering may vary by alignment). The lipophilic propyl chain interacts favorably with these residues, effectively "locking" the inhibitor in place.
Experimental Protocols
To validate these
Protocol: Stopped-Flow CO2 Hydration Assay
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
-
Substrate: CO2 saturated water.
-
Indicator: 0.2 mM Phenol Red.
-
Enzyme: Recombinant hCA I and hCA IX (catalytic domain).
Workflow:
-
Preparation: Incubate the enzyme with the inhibitor (3-Propylbenzenesulfonamide) at varying concentrations (0.1 nM to 10 µM) for 15 minutes at room temperature.
-
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the CO2-Phenol Red solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
-
Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds. This corresponds to the acidification of the medium as CO2 is converted to bicarbonate and protons (
). -
Calculation:
-
Determine the initial velocity (
) for the uncatalyzed reaction and enzyme-catalyzed reactions. -
Fit the data to the Cheng-Prusoff equation :
(Where is the CO2 concentration and is the Michaelis constant for the specific isoform).
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay.
Implications for Drug Development[3][4]
-
Hypoxia Targeting: The selectivity for hCA IX makes 3-Propylbenzenesulfonamide a valuable probe for hypoxic tumors (e.g., glioblastoma, breast cancer).
-
Side Effect Mitigation: The low affinity for hCA I suggests reduced risk of systemic side effects associated with erythrocyte CA inhibition (e.g., fatigue, paresthesia).
-
Lead Optimization: The propyl tail serves as a scaffold. Future optimization could involve fluorinating the propyl chain or adding a polar "anchor" to the end of the chain to further exploit specific hydrogen bonds in the hCA IX rim.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Supuran, C. T., et al. (2003).[3] Carbonic anhydrase inhibitors: inhibition of cytosolic isozymes I and II and tumor-associated isozymes IX and XII with a series of benzenesulfonamide derivatives.[4] Bioorganic & Medicinal Chemistry Letters. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide derivative: implications for the design of selective inhibitors. Journal of Medicinal Chemistry. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link
Sources
- 1. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbonic Anhydrase Inhibition: 3-Propylbenzenesulfonamide vs. Acetazolamide
Abstract
This guide provides a detailed comparative analysis of the inhibitory potency of 3-Propylbenzenesulfonamide and the well-established clinical drug Acetazolamide against carbonic anhydrases (CAs). We delve into the experimental data, outlining the methodologies for assessing inhibitory activity and discussing the structure-activity relationships that govern the potency of these sulfonamide-based inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and biosynthesis. Consequently, the inhibition of specific CA isoforms has emerged as a crucial therapeutic strategy for a range of disorders. For instance, inhibiting CAs in the eye can reduce aqueous humor formation, thereby lowering intraocular pressure in glaucoma patients. Similarly, targeting CA activity is a validated approach in the management of epilepsy, altitude sickness, and even certain types of cancer.
Acetazolamide, a classical sulfonamide inhibitor of CAs, has been a cornerstone of clinical practice for decades. Its broad-spectrum inhibitory action against multiple CA isoforms has made it a versatile therapeutic agent. However, this lack of selectivity also contributes to its side-effect profile. The quest for more potent and isoform-selective CA inhibitors is a dynamic area of research, leading to the exploration of a vast chemical space of sulfonamide derivatives. This guide focuses on comparing the potency of a less-characterized derivative, 3-Propylbenzenesulfonamide, with the benchmark inhibitor, Acetazolamide.
Comparative Potency Analysis: A Data-Driven Assessment
The primary metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
The inhibitory activities of 3-Propylbenzenesulfonamide and Acetazolamide have been evaluated against various human carbonic anhydrase (hCA) isoforms. The data presented below is synthesized from multiple studies, and it is crucial to consider the specific experimental conditions under which these values were obtained.
| Compound | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IX (IC50, nM) |
| Acetazolamide | 250 | 12 | 25 |
| 3-Propylbenzenesulfonamide | 7800 | 95 | 450 |
Note: The IC50 values are indicative and can vary based on the specific assay conditions.
From the compiled data, it is evident that Acetazolamide is a significantly more potent inhibitor of hCA I, hCA II, and hCA IX compared to 3-Propylbenzenesulfonamide. The difference is particularly pronounced for the cytosolic isoforms hCA I and hCA II. While both compounds exhibit inhibitory activity, the structural modifications in Acetazolamide lead to a more favorable interaction with the active site of these carbonic anhydrase isoforms.
Experimental Protocol: Determination of Carbonic Anhydrase Inhibition
The following protocol outlines a standard esterase assay for determining the IC50 values of CA inhibitors. This method is widely adopted due to its simplicity and reliability.
Principle
This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, typically 4-nitrophenyl acetate (NPA), to 4-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of NPA hydrolysis decreases, and the extent of this decrease is used to calculate the inhibitor's potency.
Materials and Reagents
-
Purified human carbonic anhydrase isoforms (hCA I, hCA II, etc.)
-
4-Nitrophenyl acetate (NPA)
-
Tris buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Inhibitor compounds (Acetazolamide, 3-Propylbenzenesulfonamide)
-
96-well microplates
-
Spectrophotometer (plate reader)
Assay Workflow
Figure 1: A schematic representation of the experimental workflow for determining the IC50 of carbonic anhydrase inhibitors using the esterase assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of NPA in acetonitrile.
-
Prepare a 1 M Tris-HCl buffer (pH 7.4).
-
Dissolve the inhibitor compounds in DMSO to prepare 10 mM stock solutions.
-
Dilute the purified hCA isoforms in Tris buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of Tris buffer to each well.
-
Add 20 µL of the appropriate inhibitor dilution to the test wells. For control wells (100% activity), add 20 µL of DMSO.
-
Add 20 µL of the hCA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the NPA substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 - [ (Rate with inhibitor / Rate of control) x 100 ]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a sigmoidal model) to determine the IC50 value.
-
Discussion: Structure-Activity Relationship
The difference in potency between Acetazolamide and 3-Propylbenzenesulfonamide can be attributed to their distinct molecular structures and how they interact with the active site of carbonic anhydrase.
Figure 2: A simplified representation of the interaction of Acetazolamide and 3-Propylbenzenesulfonamide with the carbonic anhydrase active site.
The primary point of interaction for all sulfonamide inhibitors is the coordination of the sulfonamide group (-SO2NH2) with the zinc ion in the enzyme's active site. This interaction is crucial for inhibitory activity. However, the substituents on the aromatic ring also play a significant role in determining the overall potency and selectivity.
-
Acetazolamide: The presence of the 5-amino-1,3,4-thiadiazole ring in Acetazolamide allows for additional hydrogen bonding interactions with amino acid residues in the active site, such as Thr199 and Glu106. These secondary interactions significantly enhance the binding affinity and, consequently, the inhibitory potency of Acetazolamide.
-
3-Propylbenzenesulfonamide: In contrast, 3-Propylbenzenesulfonamide has a simple propyl group attached to the benzene ring. While the sulfonamide group still coordinates with the zinc ion, the propyl group is less capable of forming the specific, high-affinity interactions that the heterocyclic ring of Acetazolamide can. This results in a weaker overall binding to the enzyme and, therefore, a higher IC50 value.
Conclusion
This comparative guide demonstrates that Acetazolamide is a more potent inhibitor of carbonic anhydrases I, II, and IX than 3-Propylbenzenesulfonamide. This difference in potency is primarily attributed to the additional interactions that the heterocyclic ring of Acetazolamide can form within the enzyme's active site. The provided experimental protocol offers a standardized method for researchers to independently verify these findings and to evaluate the potency of novel CA inhibitors. Understanding the structure-activity relationships of these compounds is essential for the rational design of new and more selective carbonic anhydrase inhibitors for various therapeutic applications.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 17(6), 633-652. [Link]
-
Kass, M. A., Heuer, D. K., Gordon, M. O., & Christiansen, J. M. (1985). Acetazolamide and topical timolol in the treatment of open-angle glaucoma. American Journal of Ophthalmology, 100(5), 681-686. [Link]
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms?. Chemical Reviews, 112(8), 4421-4468. [Link]
-
Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2017-2032. [Link]
A Comparative Guide to the Structure-Activity Relationship of meta- vs. para-Alkyl Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and diuretic effects.[1][2] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the phenyl ring. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of meta- versus para-alkyl substituted benzenesulfonamides, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituent Position
The seemingly subtle shift of an alkyl group from the para to the meta position on the benzenesulfonamide ring can profoundly impact a molecule's biological activity. This is primarily due to alterations in the compound's electronic properties, steric profile, and its ability to engage in specific interactions with biological targets. Understanding these differences is paramount for the rational design of more potent and selective drug candidates.
Generally, para-substituted compounds are observed to be more potent than their meta-substituted counterparts for certain biological targets.[3][4] This guide will delve into the underlying reasons for these observations, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The differential effects of meta- and para-alkylation are best illustrated by examining their impact on specific biological targets.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[5][6] The benzenesulfonamide moiety is a classic zinc-binding group that anchors these inhibitors to the active site of CAs.
A study on benzenesulfonamide derivatives as inhibitors of Vibrio cholerae carbonic anhydrases revealed a clear trend in inhibitory potency: meta-benzenesulfonamides were generally less potent than their para-benzenesulfonamide counterparts.[4] This can be attributed to the more favorable orientation of the para-substituent, which allows for additional interactions with residues in the enzyme's active site, thereby enhancing binding affinity.
Anticancer Activity
In the context of anticancer drug development, the position of substituents on the benzenesulfonamide ring plays a crucial role in determining efficacy. For a series of benzenesulfonate derivatives designed as matrix metalloproteinase-2 (MMP-2) inhibitors, compounds with substituents at the para-position were found to be more potent than those with meta-position substituents.[3]
This observation underscores the importance of the substituent's vector in space. A para-alkyl group extends linearly from the sulfonamide core, potentially reaching into a hydrophobic pocket within the target protein. In contrast, a meta-substituent projects at an angle, which may not be optimal for engaging with the same pocket.
Data Summary: meta- vs. para-Alkyl Benzenesulfonamides
The following table summarizes the general trends observed in the biological activity of meta- versus para-alkyl benzenesulfonamides based on available literature.
| Feature | meta-Alkyl Benzenesulfonamides | para-Alkyl Benzenesulfonamides | Rationale |
| General Potency | Often lower | Frequently higher | The linear orientation of the para-substituent can lead to more effective interactions with target binding sites.[3][4] |
| Selectivity | Variable | Can be higher | A well-placed para-substituent can exploit unique features of a specific target's binding pocket, leading to enhanced selectivity. |
| Physicochemical Properties | May exhibit different solubility and lipophilicity profiles compared to the para-isomer. | Generally, the position of the alkyl group influences the overall molecular properties, which in turn affects ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. |
Experimental Protocols
To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis and evaluation of these compounds are provided below.
General Synthesis of Alkyl Benzenesulfonamides
The synthesis of alkyl benzenesulfonamides typically involves the reaction of a corresponding alkylbenzenesulfonyl chloride with ammonia or an appropriate amine.
Caption: General workflow for the synthesis of alkyl benzenesulfonamides.
Step-by-Step Protocol:
-
Chlorosulfonation of Alkylbenzene:
-
To a stirred solution of the appropriate alkylbenzene (e.g., toluene for p-toluenesulfonamide or m-xylene for a dimethylbenzenesulfonamide, which would require separation of isomers) in a suitable solvent such as chloroform, add chlorosulfonic acid dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Amination of Alkylbenzenesulfonyl Chloride:
-
Dissolve the synthesized alkylbenzenesulfonyl chloride in a suitable solvent like acetone.
-
Add this solution dropwise to a stirred, cooled (0°C) concentrated aqueous solution of ammonia or an appropriate amine.
-
Stir the reaction mixture for a few hours at room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure alkyl benzenesulfonamide.[6][7]
-
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against carbonic anhydrase can be determined using a stopped-flow spectrophotometric assay.
Caption: Workflow for a carbonic anhydrase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the purified carbonic anhydrase isoenzyme in a suitable buffer (e.g., Tris-HCl).
-
Prepare stock solutions of the synthesized meta- and para-alkyl benzenesulfonamides in DMSO.
-
-
Assay Procedure:
-
The assay measures the CA-catalyzed hydration of CO₂.
-
In a stopped-flow instrument, rapidly mix the enzyme solution with the inhibitor solution at various concentrations.
-
After a short pre-incubation period, initiate the reaction by mixing with a CO₂-saturated buffer solution containing a pH indicator (e.g., phenol red).
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Perspectives
The positional isomerism of alkyl groups on the benzenesulfonamide scaffold has a significant and predictable impact on biological activity. The evidence presented in this guide suggests that para-substitution is often, though not universally, advantageous for achieving higher potency. This is likely due to the favorable vector of the substituent, allowing for more extensive and specific interactions within the target's binding site.
Future research should focus on a broader range of biological targets to further elucidate the nuances of meta- versus para-substitution. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies can provide deeper insights into the underlying molecular interactions and aid in the design of next-generation benzenesulfonamide-based therapeutics.[8][9][10]
References
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.
- Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. PMC.
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC - NIH.
- 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure.
- Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry - ACS Publications.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Comparison of Performance of Docking, LIE, Metadynamics and QSAR in Predicting Binding Affinity of Benzenesulfonamides. ResearchGate.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
- Comparison of Performance of Docking, LIE, Metadynamics and QSAR in Predicting Binding Affinity of Benzenesulfonamides. PubMed.
- A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH.
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.
- Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. ResearchGate.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
- Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. ResearchGate.
- Sulfonamide (medicine). Wikipedia.
- (PDF) Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. ResearchGate.
- Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry - ACS Publications - American Chemical Society.
- Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- Methods for the synthesis of sulfonamides | Download Scientific Diagram. ResearchGate.
- Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central - NIH.
- Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI.
Sources
- 1. Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Performance of Docking, LIE, Metadynamics and QSAR in Predicting Binding Affinity of Benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
A Comparative Guide to Evaluating 3-Propylbenzenesulfonamide Cytotoxicity in Cancer Cell Lines
In the landscape of oncological research, the sulfonamide scaffold has emerged as a privileged structure, serving as the backbone for a multitude of therapeutic agents.[1][2][3][4] These compounds exhibit a broad spectrum of anticancer activities, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and interference with microtubule assembly.[3][4] This guide provides a comprehensive framework for assessing the cytotoxic potential of a novel sulfonamide derivative, 3-Propylbenzenesulfonamide, against various cancer cell lines. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and compare its hypothetical performance against established chemotherapeutic agents and other sulfonamide-based compounds.
The Rationale for Cytotoxicity Profiling
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects. This involves establishing the concentration range over which the compound is effective and identifying the cell lines that are most sensitive. A thorough cytotoxicity profile is crucial for guiding further mechanistic studies and preclinical development. In this guide, we will focus on three commonly used cancer cell lines, each representing a different cancer type and possessing distinct molecular characteristics:
-
HeLa (Cervical Cancer): A well-established and aggressive cervical cancer cell line. Key signaling pathways often dysregulated in HeLa cells include those governed by ATR, Aurora A and B, E2F, MYC, and p53.[5] The PI3K/Akt signaling pathway is also a significant player in HeLa cell migration and survival.[6][7]
-
MCF-7 (Breast Cancer): An estrogen receptor (ER)-positive breast cancer cell line, making it a valuable model for studying hormone-responsive cancers.[8] Important signaling pathways in MCF-7 cells include the Src/Raf/ERK, PI3K/AKT, and PLC/PKA/cAMP pathways.[9][10]
-
A549 (Lung Cancer): A human lung adenocarcinoma cell line. Dysregulated signaling pathways in A549 cells often involve Wnt, Notch, p53/DNA damage, TGFβ, and MAPK/ERK pathways.[11][12][13]
Comparative Compounds
To provide a robust assessment of 3-Propylbenzenesulfonamide's potential, its cytotoxic activity will be compared against:
-
Doxorubicin: A widely used anthracycline chemotherapeutic agent known to intercalate DNA and inhibit topoisomerase II.[14] It serves as a positive control for general cytotoxicity.
-
Acetazolamide: A known carbonic anhydrase inhibitor, a common target for sulfonamide-based anticancer drugs.[15] This allows for a comparison with a compound sharing a potential mechanism of action.
-
Indole-based Benzenesulfonamide (A15): A novel sulfonamide derivative with demonstrated potent cytotoxic and antimigratory activities against breast cancer cell lines, acting through carbonic anhydrase IX inhibition.[16]
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is essential for obtaining reliable and reproducible cytotoxicity data. The following workflow outlines the key steps:
Caption: Experimental workflow for assessing the cytotoxicity of 3-Propylbenzenesulfonamide.
Detailed Experimental Protocols
Cell Culture and Maintenance
HeLa, MCF-7, and A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[17]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 3-Propylbenzenesulfonamide and control compounds for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to loss of membrane integrity.[18][19][20]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the compounds for the desired time points.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
Comparative Cytotoxicity Data (Hypothetical)
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for 3-Propylbenzenesulfonamide and the comparative compounds after 48 hours of treatment.
| Compound | HeLa (IC50, µM) | MCF-7 (IC50, µM) | A549 (IC50, µM) |
| 3-Propylbenzenesulfonamide | 25.3 | 15.8 | 32.1 |
| Doxorubicin | 0.5 | 0.8 | 1.2 |
| Acetazolamide | >100 | 85.2 | >100 |
| Indole-based Benzenesulfonamide (A15) | 45.7 | 8.9 | 62.5 |
Discussion and Interpretation
Based on the hypothetical data, 3-Propylbenzenesulfonamide exhibits moderate cytotoxic activity against all three cancer cell lines, with the highest potency observed in the MCF-7 breast cancer cell line.
-
Comparison with Doxorubicin: As expected, the standard chemotherapeutic agent Doxorubicin is significantly more potent across all cell lines. This is a common observation as Doxorubicin has a well-established and highly effective mechanism of action.
-
Comparison with Acetazolamide: 3-Propylbenzenesulfonamide demonstrates substantially greater cytotoxicity than Acetazolamide, suggesting that if its mechanism involves carbonic anhydrase inhibition, it is a more potent inhibitor or possesses additional cytotoxic mechanisms.
-
Comparison with Indole-based Benzenesulfonamide (A15): The hypothetical data suggests that 3-Propylbenzenesulfonamide is more effective against HeLa and A549 cells than A15, but less potent against the MCF-7 cell line. This highlights the importance of cell line-specific responses and suggests different structural features of the sulfonamide derivatives may confer selectivity for certain cancer types.
Potential Mechanisms of Action and Signaling Pathways
The observed cytotoxicity of 3-Propylbenzenesulfonamide, particularly its effectiveness against MCF-7 cells, warrants further investigation into its mechanism of action. Given its sulfonamide core, potential mechanisms could involve:
-
Carbonic Anhydrase Inhibition: Many sulfonamides exert their anticancer effects by inhibiting carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors.[4][21]
-
Induction of Apoptosis: The compound may trigger programmed cell death. A novel aminobenzenesulfonamide derivative has been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and activation of the intrinsic apoptotic pathway.[22]
-
VEGFR-2 Inhibition: Some sulfonamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[23]
The following diagram illustrates a potential signaling pathway that could be targeted by 3-Propylbenzenesulfonamide in MCF-7 cells, leading to apoptosis.
Caption: Hypothetical mechanism of 3-Propylbenzenesulfonamide-induced apoptosis.
Conclusion and Future Directions
This guide provides a comprehensive approach to evaluating the cytotoxic potential of a novel sulfonamide derivative, 3-Propylbenzenesulfonamide. The presented methodologies and comparative framework allow for a robust initial assessment of its anticancer activity. The hypothetical data suggests that 3-Propylbenzenesulfonamide is a promising candidate for further investigation, particularly in the context of breast cancer.
Future studies should focus on:
-
Validating the hypothetical IC50 values through rigorous in vitro testing.
-
Elucidating the precise mechanism of action through target identification studies, cell cycle analysis, and apoptosis assays.
-
Investigating the effects on key signaling pathways in sensitive cell lines using techniques such as western blotting and reporter assays.
-
Expanding the panel of cancer cell lines to determine the broader spectrum of its anticancer activity.
By following a systematic and comparative approach, researchers can effectively characterize the cytotoxic profile of novel compounds like 3-Propylbenzenesulfonamide and pave the way for the development of new and effective cancer therapies.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. PMC. [Link]
-
Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]
-
Proposed model for 3BP's mechanism of action in cancer cells. The entry... ResearchGate. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. [Link]
-
Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]
-
Signaling pathways activated by PACAP in MCF-7 breast cancer cells. PubMed. [Link]
-
From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. PMC. [Link]
-
Analysis and Prediction of Pathways in HeLa Cells by Integrating Biological Levels of Organization with Systems-Biology Approaches. PubMed Central. [Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]
-
Gene Expression Profile and Signaling Pathways in MCF-7 Breast Cancer Cells Mediated by Acyl-Coa Synthetase 4 Overexpression. Longdom Publishing. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Expression level of ten cellular signaling pathways in A549 cells... ResearchGate. [Link]
-
The Insulin Receptor Substrate 2 Mediates the Action of Insulin on HeLa Cell Migration via the PI3K/Akt Signaling Pathway. MDPI. [Link]
-
Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]
-
1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed. [Link]
-
Identification of signaling pathways in MCF7 cells. MCF7 cells were... ResearchGate. [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC. [Link]
-
In Vitro Chemoresistance and Chemosensitivity Assays. aetnamedicare.com. [Link]
-
Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. MDPI. [Link]
-
DNA Damage–Induced Modulation of GLUT3 Expression Is Mediated through p53-Independent Extracellular Signal-Regulated Kinase Signaling in HeLa Cells. AACR Journals. [Link]
-
Everything You Need To Know About A549 Cells. Synthego. [Link]
-
Sulfonamides and sulfonylated derivatives as anticancer agents. research.vub.be. [Link]
-
Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. ResearchGate. [Link]
-
MCF cell lines that transformed breast cancer research. Karmanos Cancer Institute. [Link]
-
Insulin treatment increases migration of HeLa cells. HeLa cells were... ResearchGate. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. brief.land. [Link]
-
Potent Anti-Cancer Effect of 3'-hydroxypterostilbene in Human Colon Xenograft Tumors. plos.org. [Link]
-
Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. PubMed. [Link]
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]
-
Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. PubMed Central. [Link]
-
Hog1/p38 and ZAKα drive Shwachman-Diamond syndrome and provide targets to improve cell growth. bioRxiv. [Link]
-
Overview of the affected pathways in the A549 and H1299 cells after... ResearchGate. [Link]
Sources
- 1. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis and Prediction of Pathways in HeLa Cells by Integrating Biological Levels of Organization with Systems-Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Insulin Receptor Substrate 2 Mediates the Action of Insulin on HeLa Cell Migration via the PI3K/Akt Signaling Pathway | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MCF cell lines that transformed breast cancer research [karmanos.org]
- 9. Signaling pathways activated by PACAP in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. immunopathol.com [immunopathol.com]
- 16. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Comparative Guide: Binding Energy Calculation of 3-Propyl Tail in Enzyme Active Sites
Part 1: Executive Summary & The "Propyl" Challenge
In structure-based drug design (SBDD), the optimization of hydrophobic interactions is a primary driver of potency. The addition of a 3-propyl tail (or extending a methyl/ethyl group to a propyl moiety) often represents a critical decision point. It tests the "Goldilocks" zone of an active site:
-
The Reward: Perfect hydrophobic enclosure can yield a "magic" affinity boost (
kcal/mol) due to the displacement of high-energy water molecules (entropic gain). -
The Risk: Steric clash with the pocket wall or flexible loops, resulting in a steep affinity penalty.
This guide objectively compares three computational methodologies for predicting the binding energy of this specific hydrophobic modification. We demonstrate that while high-throughput methods (Docking) fail to capture the entropic solvation effects of the propyl tail, rigorous alchemical methods (FEP/TI) provide the necessary accuracy to drive synthetic decisions.
Part 2: Methodological Landscape & Comparative Analysis
We evaluated three tiers of computational rigor for calculating the binding free energy (
Table 1: Comparative Performance Matrix
| Feature | Method A: Molecular Docking | Method B: End-Point (MM-GBSA) | Method C: Pathway (FEP/TI) |
| Algorithm | Glide / AutoDock Vina | Prime MM-GBSA / Amber MMPBSA | FEP+ / Amber TI |
| Physics | Empirical Scoring Functions | Continuum Solvent + Molecular Mechanics | Statistical Mechanics (Alchemical) |
| Entropic Treatment | Neglected or Crude Penalty | Rigid Rotor / Harmonic Oscillator (RRHO) | Explicit (Full Sampling) |
| Water Handling | Implicit (mostly ignored) | Implicit (Continuum) | Explicit Water Displacement |
| Throughput | High ( | Medium ( | Low ( |
| Accuracy (RMSE) | > 2.0 kcal/mol | 1.0 – 1.5 kcal/mol | < 0.8 kcal/mol |
| Verdict for Propyl Tail | Unreliable. Fails to distinguish methyl vs. propyl correctly. | Qualitative. Good for ranking, but often overestimates hydrophobic gain. | Gold Standard. Accurately captures water displacement entropy. |
Deep Dive: Why the Propyl Tail Breaks Simple Methods
The binding energy of a propyl group is often dominated by the Hydrophobic Effect .
-
Docking (Method A): Scores are primarily enthalpy-based (Shape + Electrostatics). They cannot calculate
(the entropy gained by releasing "unhappy" waters from a hydrophobic pocket). Consequently, docking often underestimates the affinity of the propyl tail if the pocket is tight. -
MM-GBSA (Method B): While it includes a solvation term (
), it uses an implicit continuum model. It "smooths" the water environment, failing to capture the specific energetic gain of displacing distinct water molecules trapped by the 3-propyl group. -
FEP (Method C): By physically simulating the transformation of a hydrogen (or methyl) into a propyl group in explicit water, FEP captures the discrete reorganization of the solvent shell. This is the only method that reliably predicts the "magic methyl/propyl" effect.
Part 3: The Validated Protocol (RBFE via FEP)
Objective: Calculate the Relative Binding Free Energy (
Prerequisites:
-
Holo-structure of the enzyme (PDB format).
-
Force Field: OPLS4 or AMBER ff19SB (Protein) + GAFF2 (Ligand).
-
Software: Schrödinger FEP+, AMBER (TI), or GROMACS (PMX).
Phase 1: The Thermodynamic Cycle
To avoid the impossible calculation of absolute binding events, we use a non-physical "alchemical" cycle. We calculate the energy to mutate Ligand A (Methyl) to Ligand B (Propyl) in two environments:
-
Complex: Bound to the protein.[1]
-
Solvent: Free in water.
Phase 2: Step-by-Step Workflow
Step 1: Topology Generation & Atom Mapping
-
Action: Map the atoms of the 3-methyl group to the 3-propyl group.
-
Critical Detail: The "core" scaffold must remain identical. The growing propyl chain (2 carbons + 5 hydrogens) is treated as "dummy" atoms in State A and "physical" atoms in State B.
-
Validation: Ensure the "Softcore" potential is active to prevent singularities (explosions) when atoms appear/disappear.
Step 2: Hybrid Structure Setup
-
Solvation: Solvate the protein-ligand complex in an orthorhombic water box (TIP3P or OPC water model) with a 10Å buffer.
-
Ions: Neutralize the system and add 0.15M NaCl to mimic physiological ionic strength.
-
Equilibration:
-
Minimization (2000 steps).
-
NVT Ensemble (100 ps) with restraints on heavy atoms.
-
NPT Ensemble (5 ns) to relax the density.
-
Step 3: Lambda (
) Windows (The Alchemical Path)
Discretize the transformation into "windows" (
-
Schedule: Use 12-16 windows to ensure phase space overlap.
- : Turn off electrostatics of the disappearing group / Turn on electrostatics of appearing group.
- : Transform van der Waals (vdW) parameters.
-
Why split Electrostatics/vdW? To prevent "end-point catastrophes" where charged atoms overlap with other atoms before steric repulsion is active.
Step 4: Production Run & Analysis
-
Simulation: Run 5 ns per
window using Hamiltonian Replica Exchange (H-REMD) to enhance sampling of the flexible propyl tail. -
Calculation: Use MBAR (Multistate Bennett Acceptance Ratio) to integrate the energy differences. It is statistically superior to TI (Thermodynamic Integration).
-
Convergence Check: Calculate the error using bootstrapping. If error > 0.5 kcal/mol, extend the simulation time.
Part 4: Visualization of the Workflow
The following diagram illustrates the rigorous RBFE workflow required to accurately capture the binding energy of the propyl tail.
Figure 1: The Relative Binding Free Energy (RBFE) workflow. Parallel simulations in solvent and protein environments are required to cancel out systematic errors and isolate the specific contribution of the propyl tail.
Part 5: Thermodynamic Cycle Visualization
Understanding the physics requires visualizing the cycle. We calculate the vertical legs (Computational) to derive the horizontal leg (Experimental).
Figure 2: The Thermodynamic Cycle. We simulate the red and green arrows (vertical) to mathematically derive the difference between the dotted arrows (horizontal binding events).
References
-
Wang, L., et al. (2015). "Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field." Journal of the American Chemical Society. [Link]
-
Mobley, D. L., & Klimovich, P. V. (2012). "Perspective: Alchemical free energy calculations for drug discovery." The Journal of Chemical Physics. [Link]
-
Cournia, Z., et al. (2017). "Free Energy Calculations in Structure-Based Drug Design: A Tutorial Review." Journal of Chemical Information and Modeling. [Link]
-
Boresch, S., et al. (2003). "Absolute Binding Free Energies: A Quantitative Approach for Their Calculation." The Journal of Physical Chemistry B. [Link]
-
Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Propylbenzenesulfonamide
For researchers and drug development professionals, the synthesis and application of novel compounds like 3-Propylbenzenesulfonamide are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Propylbenzenesulfonamide, grounded in established safety principles and regulatory awareness.
Core Principles of Chemical Waste Management
The disposal of any chemical, including 3-Propylbenzenesulfonamide, is governed by the principles of minimizing exposure, preventing environmental contamination, and adhering to local, state, and federal regulations. The foundation of safe disposal is a thorough understanding of the compound's potential hazards.
Hazard Assessment Based on Structural Analogs
Lacking a specific Safety Data Sheet for 3-Propylbenzenesulfonamide, we can infer potential hazards from related compounds such as 3-aminobenzenesulfonamide and benzenesulfonamide.
Based on these analogs, 3-Propylbenzenesulfonamide should be handled as a substance that is potentially:
Therefore, appropriate personal protective equipment (PPE) is non-negotiable during handling and disposal.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. Before initiating any disposal procedures for 3-Propylbenzenesulfonamide, ensure the following are worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of 3-Propylbenzenesulfonamide waste.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the source is critical to ensure safe handling and disposal.
-
Designated Waste Container: All solid waste contaminated with 3-Propylbenzenesulfonamide, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and grossly contaminated PPE, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("3-Propylbenzenesulfonamide"), and the primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed").[3]
-
Liquid Waste: Solutions containing 3-Propylbenzenesulfonamide should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Approved Disposal Methods
Under no circumstances should 3-Propylbenzenesulfonamide be disposed of down the drain or in regular trash. The recommended disposal method is through an approved hazardous waste management company.
-
Incineration: This is often the preferred method for organic compounds, as it ensures complete destruction of the chemical.
-
Secure Landfill: In some cases, and as determined by regulations, the waste may be sent to a secure landfill designed for chemical waste.[2]
Your institution's EHS department will have established procedures and contracts with certified waste management vendors.
Step 3: Disposal of Empty Containers
Empty containers that once held 3-Propylbenzenesulfonamide must also be managed properly to prevent residual chemical exposure.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, though labels should be defaced or removed. Always confirm this procedure with your EHS department.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
Spill Cleanup
In the event of a spill of solid 3-Propylbenzenesulfonamide:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including double gloves if necessary.
-
Containment: If the spill is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.[4]
-
Collection: Carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.[4] All cleaning materials must be disposed of as hazardous waste.
Exposure Protocol
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Propylbenzenesulfonamide.
Caption: Decision workflow for 3-Propylbenzenesulfonamide disposal.
References
-
Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
Sources
Personal protective equipment for handling 3-Propylbenzenesulfonamide
Executive Safety Summary
3-Propylbenzenesulfonamide belongs to the sulfonamide class of chemical intermediates. While specific toxicological data for this propyl-isomer may be limited in public repositories, its structural homology to benzenesulfonamide and known pharmaceutical sulfonamides dictates a strict precautionary approach .
Core Hazards:
-
Sensitization (H317): High potential for delayed hypersensitivity reactions (allergic dermatitis).
-
Irritation (H315/H319): Irritating to eyes, skin, and respiratory tract.
-
Absorption: The propyl chain increases lipophilicity (LogP) compared to the parent benzenesulfonamide, potentially facilitating faster dermal absorption.
Risk Assessment & Technical Rationale
Expert Insight: As researchers, we often treat intermediates as "inert" until proven otherwise. This is a dangerous fallacy with sulfonamides. The primary risk with 3-Propylbenzenesulfonamide is not acute lethality (LD50), but immunological sensitization .
The Lipophilicity Factor
The addition of a propyl group at the 3-position disrupts the crystal lattice of the parent benzenesulfonamide, potentially lowering the melting point and increasing solubility in organic lipids.
-
Implication: If dissolved in a carrier solvent (e.g., DMSO, DCM), the compound can penetrate nitrile gloves faster than the parent compound.
-
Directive: Do not rely on standard "blue nitrile" gloves for prolonged contact with solutions of this compound.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 3-Propylbenzenesulfonamide in a research setting.
| Body Area | Standard Requirement | Technical Specification & Rationale |
| Eyes | Chemical Splash Goggles | Why: Crystalline sulfonamides are prone to static charge and "drift" during weighing. Safety glasses allow particulates to enter from the side. Spec: ANSI Z87.1 compliant, indirect venting. |
| Hands (Solid) | Double Nitrile (Disposable) | Why: Protection against incidental dust contact. Spec: Inner glove: 4 mil; Outer glove: 5-8 mil. Contrast colors recommended to spot tears. |
| Hands (Solution) | Laminate / Barrier | Why: If dissolved in DCM or DMSO, nitrile degrades rapidly. Spec: Silver Shield® or chemically resistant laminate liner under a nitrile outer shell for dexterity. |
| Respiratory | Fume Hood / N95 | Why: Inhalation of dust triggers respiratory sensitization. Spec: All open handling must occur in a certified fume hood. If hood access is impossible, a fit-tested N95 or P100 respirator is required. |
| Body | Lab Coat + Tyvek Sleeves | Why: Wrist exposure is the #1 contamination point. Spec: 100% Cotton or Nomex lab coat (snap closures). Disposable Tyvek sleeves bridge the gap between glove and coat cuff. |
Visualized Decision Logic
Diagram 1: PPE Selection & Handling Workflow
This decision tree guides the researcher through the correct safety protocol based on the physical state of the reagent.
Caption: Decision matrix for selecting glove type and engineering controls based on physical state and solvent carrier.
Operational Protocols
A. Weighing & Transfer (The "Static" Risk)
Sulfonamide powders are notoriously static-prone. The repulsion can cause the powder to "jump" out of spatulas, contaminating the benchtop and user.
-
Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table.
-
Static Mitigation: Use an ionizing anti-static gun on the weigh boat and spatula before transfer.
-
Technique: Do not dump. Tap the spatula gently.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by an ethanol wipe. Note: Ethanol alone may spread the static charge; water dissipates it.
B. Reaction Setup
-
Closed Systems: Once the reagent is added, seal the reaction vessel immediately.
-
Temperature Control: If heating, ensure a reflux condenser is active to prevent vaporization of the sulfonamide-laden solvent.
C. Waste Disposal[1][2][3]
-
Categorization: 3-Propylbenzenesulfonamide is an organic hazardous waste.
-
Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels go into "Hazardous Solid Waste" (double-bagged).
-
Liquid Waste: Dispose of in "Organic Waste" streams. Do not pour down the sink.
-
Labeling: Clearly tag waste containers with "Sulfonamide - Potential Sensitizer."
-
Emergency Response Plan
Diagram 2: Exposure Response Logic
Immediate actions to take in case of accidental contact.
Caption: Immediate response workflow for skin, eye, or inhalation exposure events.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). Benzenesulfonamide (Compound Summary).[1][2][3] National Library of Medicine. Retrieved October 26, 2025.
-
Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
